(S)-1,1'-Bi-2,2'-naphthol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2.H2S/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h1-12,21-22H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTOJKYEDWQRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and History of (S)-1,1'-Bi-2,2'-naphthol: A Technical Guide
(S)-1,1'-Bi-2,2'-naphthol , commonly known as (S)-BINOL , stands as a cornerstone in the field of asymmetric synthesis. Its unique C₂-symmetric, axially chiral structure has made it an indispensable ligand and catalyst in a vast array of stereoselective transformations, profoundly impacting academic research, drug development, and industrial chemical production. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies for this remarkable molecule, tailored for researchers, scientists, and professionals in drug development.
The Dawn of an Atropisomer: Initial Discovery and Synthesis
The journey of 1,1'-bi-2,2'-naphthol (BINOL) began not as a tool for asymmetric synthesis, but as a product of early organic chemistry explorations. The first documented synthesis of the racemic form of BINOL is credited to A. P. Dianin in 1873 . Dianin achieved this by the oxidative coupling of 2-naphthol (B1666908) in the presence of iron(III) chloride (FeCl₃)[1][2][3]. This reaction proceeds through a radical coupling mechanism initiated by the oxidation of the naphthol's hydroxyl group by the iron(III) center[4][5].
For decades following its initial synthesis, BINOL remained largely a chemical curiosity. The concept of atropisomerism—chirality arising from hindered rotation around a single bond—was not yet fully established, and the potential of its enantiomers as chiral ligands was unrecognized.
The Rise of Asymmetric Catalysis and the Resolution of BINOL
The landscape of organic synthesis began to shift dramatically in the latter half of the 20th century with the advent of asymmetric catalysis. The pioneering work of chemists like William S. Knowles and Ryoji Noyori, who would later share the 2001 Nobel Prize in Chemistry, highlighted the immense power of chiral metal complexes to effect highly enantioselective reactions. This created a pressing demand for readily accessible, optically pure chiral ligands.
It was in this context that the resolution of racemic BINOL into its individual enantiomers became a critical research objective. The stability of BINOL's axial chirality makes it an ideal scaffold for creating chiral environments around a metal center. Several key methods for resolving racemic BINOL were developed, each with its own advantages.
Classical Resolution via Diastereomeric Complex Formation
One of the most effective and widely used methods for resolving racemic BINOL involves the formation of diastereomeric inclusion complexes with a chiral resolving agent. A landmark development in this area was the use of the Cinchona alkaloid derivative, N-benzylcinchonidinium chloride . This resolving agent selectively forms a crystalline inclusion compound with (R)-BINOL, which precipitates from the solution, leaving the desired (S)-BINOL enantiomer in the mother liquor[4][6][7]. Subsequent improvements to this procedure have enabled the efficient isolation of both enantiomers in high enantiomeric excess[7].
Enzymatic Resolution
Enzymatic methods offer a powerful and highly selective alternative for kinetic resolution. In 1989, Kazlauskas reported an efficient enzymatic resolution of racemic BINOL using cholesterol esterase [8]. The enzyme selectively hydrolyzes the diester of (S)-BINOL, allowing for the separation of the resulting (S)-BINOL from the unreacted (R)-BINOL diester. This method is valued for its high enantioselectivity and the use of a readily available, inexpensive enzyme source[8].
Direct Asymmetric Synthesis of (S)-BINOL
While resolution methods are effective, the direct asymmetric synthesis of a single enantiomer is often a more elegant and atom-economical approach. The development of catalytic asymmetric oxidative coupling of 2-naphthol to directly produce enantiomerically enriched BINOL represented a significant advancement.
An early and notable success in this area involved the use of a copper(II) chloride catalyst in the presence of a chiral ligand , such as (S)-(+)-amphetamine [4][5]. The chiral amine coordinates to the copper center, creating a chiral environment that directs the oxidative coupling to favor the formation of one enantiomer of BINOL over the other.
Ryoji Noyori and the BINAP Revolution
The true impact of (S)-BINOL on asymmetric catalysis was fully realized through the work of Ryoji Noyori. In the 1980s, Noyori and his collaborators developed BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) , a chiral phosphine (B1218219) ligand synthesized from BINOL[7]. The rhodium and ruthenium complexes of BINAP proved to be exceptionally effective catalysts for a wide range of asymmetric hydrogenations and other transformations, revolutionizing the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The development of BINAP firmly established (S)-BINOL as a privileged chiral scaffold and a critical starting material in the toolbox of synthetic organic chemists.
Data Presentation
The following tables summarize quantitative data for key synthetic and resolution methods for obtaining enantiomerically pure (S)-BINOL.
| Method | Reagents/Catalyst | Solvent | Yield of (S)-BINOL | Enantiomeric Excess (ee) of (S)-BINOL | Reference |
| Resolution of Racemic BINOL | |||||
| Inclusion Crystallization | N-benzylcinchonidinium chloride | Acetonitrile (B52724) | 89-93% | >99% | [7] |
| Enzymatic Hydrolysis | Cholesterol esterase, pentanoyl chloride | Ether/Buffer | 64-67% | >99.9% | [8] |
| Asymmetric Synthesis | |||||
| Copper-Catalyzed Oxidative Coupling | CuCl₂, (S)-(+)-amphetamine | Methanol | ~95% (crude) | up to 95% | [2] |
| Iron-Catalyzed Oxidative Coupling | Fe(OTf)₂, (S)-xylyl-iPrO-BIPHEP-oxide, TBHP | Dichloromethane | up to 98% | 60-85% | [9] |
Experimental Protocols
Protocol 1: Synthesis of Racemic 1,1'-Bi-2,2'-naphthol via Oxidative Coupling with FeCl₃
This protocol is based on the classical method for synthesizing racemic BINOL.
Materials:
-
2-Naphthol
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Dilute Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a mortar and pestle, grind a mixture of 2-naphthol (e.g., 2.88 g) and anhydrous FeCl₃ (e.g., 0.7 g) with a few drops of water for approximately 20 minutes[3].
-
Allow the mixture to stand for 2 hours, with occasional grinding[3].
-
Transfer the reaction mixture to a beaker containing water (e.g., 40 mL) and boil for 10-15 minutes[3].
-
Cool the mixture, and filter the solid product. Wash the solid with boiling water[3].
-
The crude product can be purified by recrystallization from toluene to yield racemic 1,1'-bi-2,2'-naphthol.
Protocol 2: Resolution of Racemic BINOL using N-benzylcinchonidinium chloride
This protocol describes a widely used method for obtaining enantiomerically pure (S)-BINOL.
Materials:
-
Racemic 1,1'-bi-2,2'-naphthol
-
N-benzylcinchonidinium chloride
-
Acetonitrile
-
Ethyl acetate (B1210297)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
A mixture of racemic BINOL and N-benzylcinchonidinium chloride (approximately 0.55 equivalents) is refluxed in acetonitrile to ensure complete dissolution[7].
-
During the reflux, the (R)-BINOL•N-benzylcinchonidinium chloride complex crystallizes[7].
-
After cooling to 0 °C, the solid complex is collected by filtration and washed with cold acetonitrile[7]. This leaves the mother liquor enriched in (S)-BINOL.
-
The filtrate (containing (S)-BINOL) is concentrated to dryness[7].
-
The residue is dissolved in ethyl acetate and washed with dilute HCl to remove any remaining resolving agent[7].
-
Concentration of the ethyl acetate layer yields (S)-BINOL with high enantiomeric purity[7].
Protocol 3: Enzymatic Resolution of Racemic BINOL
This protocol outlines the kinetic resolution of racemic BINOL using cholesterol esterase.
Materials:
-
Racemic 1,1'-bi-2,2'-naphthol
-
Pentanoyl chloride
-
Triethylamine
-
Ethyl ether
-
Phosphate (B84403) buffer (pH 7.5)
-
Cholesterol esterase (from bovine pancreas)
-
Sodium taurocholate
-
Toluene
Procedure:
-
Diesterification: Racemic BINOL is suspended in ethyl ether with triethylamine. Pentanoyl chloride is added slowly, and the mixture is stirred to form the racemic dipentanoate ester[8].
-
Enzymatic Hydrolysis: The ether solution of the racemic diester is stirred with a phosphate buffer containing sodium taurocholate to form an emulsion. Cholesterol esterase is added to initiate the hydrolysis[8]. The enzyme selectively hydrolyzes the (S)-diester.
-
Workup and Separation: After the reaction is complete (typically monitored by the cessation of base consumption to maintain pH), the emulsion is broken, and the layers are separated. The aqueous layer contains the sodium salt of (S)-BINOL, and the organic layer contains the unreacted (R)-dipentanoate[8].
-
Isolation of (S)-BINOL: The aqueous layer is acidified and extracted with an ether/toluene mixture. The organic extracts are dried and concentrated. Recrystallization from toluene yields pure (S)-(-)-1,1'-bi-2-naphthol[8].
Mandatory Visualizations
References
- 1. rsisinternational.org [rsisinternational.org]
- 2. asianpubs.org [asianpubs.org]
- 3. aacmanchar.edu.in [aacmanchar.edu.in]
- 4. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 5. 1,1'-Bi-2-naphthol [chemeurope.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. An enantioselective oxidative coupling reaction of 2-naphthol derivatives catalyzed by chiral diphosphine oxide–iron(ii) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Synthesis of Enantiomerically Pure (S)-BINOL: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1,1'-Bi-2-naphthol, or (S)-BINOL, is a cornerstone of modern asymmetric synthesis. Its C₂-symmetric, axially chiral structure has made it an indispensable ligand and catalyst in a vast array of stereoselective transformations, significantly impacting the fields of pharmaceuticals, agrochemicals, and materials science. The synthesis of enantiomerically pure (S)-BINOL is therefore of paramount importance. This technical guide provides an in-depth overview of the principal strategies for obtaining (S)-BINOL in high enantiopurity, focusing on resolution of racemic mixtures and direct asymmetric synthesis. Detailed experimental protocols for key methodologies are provided, and quantitative data are summarized for comparative analysis.
Core Synthetic Strategies
The synthesis of enantiomerically pure (S)-BINOL can be broadly categorized into two main approaches: the resolution of a racemic mixture of BINOL and the direct asymmetric synthesis from 2-naphthol (B1666908). Each strategy encompasses several distinct methods, which are detailed below.
Resolution of Racemic BINOL
Resolution methods begin with the synthesis of racemic BINOL, typically through the oxidative coupling of 2-naphthol using an oxidant like iron(III) chloride.[1] The resulting racemic mixture is then separated into its constituent enantiomers.
This method relies on the reaction of racemic BINOL with a chiral resolving agent to form diastereomeric complexes, which can be separated by fractional crystallization due to their different solubilities. A widely used and highly effective resolving agent is the cinchona alkaloid derivative, N-benzylcinchonidinium chloride.[2][3] This agent selectively forms a crystalline inclusion compound with (R)-BINOL, leaving the desired (S)-BINOL in the mother liquor.[1]
Logical Relationship: Classical Resolution
Caption: Workflow for the classical resolution of racemic BINOL.
Enzymatic resolution offers a highly selective and environmentally benign approach. This method typically involves the enantioselective hydrolysis of a racemic BINOL diester, catalyzed by an enzyme such as cholesterol esterase.[1][4] The enzyme selectively hydrolyzes one enantiomer of the diester, allowing for the separation of the resulting monoester (or diol) from the unreacted diester.
| Enzyme | Substrate | Product | Yield (%) | ee (%) | Reference |
| Cholesterol Esterase | rac-BINOL dipentanoate | (S)-BINOL | >60 | 99 | [4] |
| Lipoprotein Lipase | rac-BINOL | (R)-BINOL | - | up to 80 | [4] |
Experimental Workflow: Enzymatic Resolution
Caption: General workflow for the enzymatic resolution of racemic BINOL diesters.
Kinetic resolution involves the differential reaction rates of the two enantiomers of racemic BINOL with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess. A variety of chiral catalysts, including those based on ammonium (B1175870) salts, have been developed for the kinetic resolution of BINOLs via O-alkylation or O-acylation.[2][5]
| Catalyst Type | Reaction Type | Selectivity Factor (s) | Reference |
| Chiral Ammonium Salt | O-Alkylation | up to 46 | [2] |
| Chiral DMAP Derivative | O-Acylation | up to 51 | [6] |
Asymmetric Synthesis
Direct asymmetric synthesis aims to produce enantiomerically enriched (S)-BINOL from an achiral precursor, most commonly 2-naphthol, through an enantioselective oxidative coupling reaction.
This is one of the most extensively studied methods for the asymmetric synthesis of BINOL. It involves the use of a chiral ligand in conjunction with a metal salt to catalyze the enantioselective oxidative coupling of 2-naphthol. Copper, iron, vanadium, and ruthenium complexes are commonly employed.[6][7]
| Metal/Ligand System | Oxidant | Yield (%) | ee (%) | Reference |
| CuBr / Chiral Spirocyclic Pyrrolidine (B122466) Oxazoline (B21484) Ligand | Air | up to 87 | up to 99 | [7] |
| Fe(ClO₄)₂ / (1R,2R)-BQCN | Air | up to 99 | up to 81 | [7] |
| VOSO₄ / Schiff Base from (S)-tert-leucine and (R)-BINOL | O₂ | 46 - 76 | up to 91 | [6][7] |
| (aqua)ruthenium complex (salen) | Air | 55 - 85 | up to 94 | [6] |
Signaling Pathway: Metal-Catalyzed Asymmetric Synthesis
Caption: Generalized catalytic cycle for metal-catalyzed asymmetric oxidative coupling.
Electrochemical methods offer a sustainable alternative for the synthesis of (S)-BINOL. Enantioselective electrochemical coupling of 2-naphthol can be achieved using a modified electrode in the presence of a chiral mediator. For instance, the use of a TEMPO-modified graphite (B72142) electrode with (-)-sparteine (B7772259) as a chiral auxiliary has been shown to produce (S)-BINOL with high yield and enantioselectivity.[7][8]
| Electrode/Mediator/Auxiliary | Yield (%) | ee (%) | Reference |
| TEMPO-modified graphite electrode / (-)-sparteine | up to 94 | up to 99 | [4][8] |
| Ni-catalyzed / undivided cell | up to 91 | up to 98 | [8] |
Detailed Experimental Protocols
Protocol 1: Resolution of Racemic BINOL using N-Benzylcinchonidinium Chloride
This protocol is adapted from the procedure described by Cai et al. and provides a practical method for obtaining both enantiomers of BINOL in high purity.[9]
Materials:
-
Racemic BINOL
-
N-Benzylcinchonidinium chloride
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hydrochloric acid (aq., dilute)
Procedure:
-
A solution of racemic BINOL and N-benzylcinchonidinium chloride (1:1 molar ratio) in hot methanol is prepared.
-
The solution is allowed to cool to room temperature, during which time the (R)-BINOL•N-benzylcinchonidinium chloride complex precipitates.
-
The solid is collected by filtration and washed with cold methanol to afford the crude (R)-BINOL complex.
-
The mother liquor, enriched in (S)-BINOL, is concentrated under reduced pressure.
-
To isolate (S)-BINOL, the residue from the mother liquor is dissolved in ethyl acetate and washed with dilute aqueous HCl to remove the resolving agent. The organic layer is then dried and concentrated to yield (S)-BINOL.
-
The enantiomeric excess of the (S)-BINOL is determined by chiral HPLC analysis.
Protocol 2: Enzymatic Resolution of rac-BINOL Dipentanoate
This protocol is based on the work of Kazlauskas, employing cholesterol esterase for the enantioselective hydrolysis of rac-BINOL dipentanoate.[4]
Materials:
-
rac-BINOL dipentanoate
-
Cholesterol esterase (or bovine pancreatic acetone (B3395972) powder)
-
Phosphate (B84403) buffer (pH 7)
-
Ethyl acetate
Procedure:
-
rac-BINOL dipentanoate is suspended in a phosphate buffer (pH 7).
-
Cholesterol esterase is added, and the mixture is stirred vigorously at room temperature. The progress of the hydrolysis is monitored by TLC or HPLC.
-
Upon completion (approximately 50% conversion), the reaction mixture is extracted with ethyl acetate.
-
The organic layer contains the unreacted (R)-BINOL dipentanoate and the product, (S)-BINOL.
-
The products are separated by column chromatography on silica (B1680970) gel.
-
(S)-BINOL is obtained directly. The recovered (R)-BINOL dipentanoate can be hydrolyzed chemically (e.g., with sodium methoxide) to afford (R)-BINOL.
-
The enantiomeric excess of the (S)-BINOL is determined by chiral HPLC analysis.
Protocol 3: Asymmetric Oxidative Coupling using a Copper/Spiro-Ligand Catalyst
This protocol is a representative example of a modern metal-catalyzed asymmetric synthesis of (S)-BINOL.[7]
Materials:
-
2-Naphthol
-
Copper(I) bromide (CuBr)
-
Chiral spirocyclic pyrrolidine oxazoline ligand
-
Toluene
-
Air (as oxidant)
Procedure:
-
In a reaction vessel, CuBr and the chiral spirocyclic ligand are dissolved in toluene under an air atmosphere.
-
2-Naphthol, dissolved in toluene, is added to the catalyst solution.
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature or slightly elevated) for the required time, with the reaction progress monitored by TLC.
-
After completion, the reaction is quenched, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (S)-BINOL.
-
The yield and enantiomeric excess are determined by standard analytical techniques (weighing and chiral HPLC, respectively).
Conclusion
The synthesis of enantiomerically pure (S)-BINOL can be achieved through a variety of robust and efficient methods. The choice of a particular synthetic route will depend on factors such as the desired scale of the synthesis, the availability and cost of reagents and catalysts, and the required level of enantiopurity. Resolution of racemic BINOL, particularly through diastereomeric salt formation with N-benzylcinchonidinium chloride, remains a practical and widely used method for obtaining high-purity material on a large scale. For smaller scale and research applications, modern asymmetric synthesis methods, especially those employing copper catalysts with chiral ligands, offer a direct and highly enantioselective route to (S)-BINOL. The continued development of novel catalysts and synthetic methodologies promises to further enhance the efficiency and sustainability of (S)-BINOL synthesis, ensuring its continued importance in the field of asymmetric catalysis.
References
- 1. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 2. Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myuchem.com [myuchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to the Axial Chirality of (S)-1,1'-Bi-2,2'-naphthol (BINOL)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the axial chirality exhibited by (S)-1,1'-Bi-2,2'-naphthol (BINOL), a cornerstone of modern asymmetric synthesis. We will delve into the structural basis of its chirality, the application of Cahn-Ingold-Prelog (CIP) rules for assigning its configuration, relevant quantitative data, and key experimental protocols for its preparation and resolution.
Core Concept: Atropisomerism and Axial Chirality in BINOL
Unlike more common forms of chirality that arise from a stereogenic center (point chirality), the chirality of 1,1'-Bi-2,2'-naphthol (BINOL) originates from a chiral axis.[1] This specific type of stereoisomerism is known as atropisomerism , which occurs when rotation around a single bond is significantly restricted.[2][3] In BINOL, the two bulky naphthalene (B1677914) rings cannot freely rotate around the C1-C1' single bond due to severe steric hindrance between the hydrogen atoms at the 8 and 8' positions.
This restricted rotation gives rise to two stable, non-superimposable mirror-image conformers (enantiomers) that do not interconvert at room temperature.[3] The energy barrier to rotation (racemization) is substantial, making the individual enantiomers of BINOL stable and separable.[4][5] This stability is crucial for its widespread use as a chiral ligand and catalyst in asymmetric synthesis.[6][7]
Assigning the (S) Configuration: The Cahn-Ingold-Prelog (CIP) Rules for a Chiral Axis
The absolute configuration of axially chiral molecules like BINOL is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, with a specific adaptation for a chiral axis.[1] The process involves viewing the molecule along the axis of chirality and assigning priorities to the relevant ortho substituents on the "near" and "far" rings.
Step-by-Step Assignment for (S)-BINOL:
-
Orient the Molecule: View the molecule along the C1-C1' bond (the chiral axis). One naphthyl ring will be considered "near" and the other "far".
-
Identify Priority Groups: The priority is assigned to the ortho substituents on each ring (the carbon atoms at the 2, 2', 9, and 9' positions). A key rule for axial chirality is that the substituents on the near ring have higher priority than the substituents on the far ring.[1]
-
Assign Priorities (1-4):
-
Within each ring, the substituent with the higher atomic number at the first point of difference gets priority. In BINOL, the C2 and C2' carbons are attached to oxygen (-OH group), while the C9 and C9' carbons are part of the aromatic system. Therefore, the path C2 -> O has priority over C9 -> C.
-
Priority 1: The C2-OH group on the near ring.
-
Priority 2: The C9 carbon on the near ring.
-
Priority 3: The C2'-OH group on the far ring.
-
Priority 4: The C9' carbon on the far ring.
-
-
Determine Configuration: Trace the path from priority 1 to 2 to 3. For (S)-BINOL, this path traces a counter-clockwise direction, leading to the designation S (from the Latin sinister).[8][9] If the path were clockwise, the enantiomer would be designated (R).
Quantitative Data Summary
The physical and optical properties of BINOL are well-characterized. The following table summarizes key quantitative data for the enantiomers.
| Property | (S)-(-)-BINOL | (R)-(+)-BINOL | Racemic BINOL |
| Molar Mass | 286.32 g/mol [6][10] | 286.32 g/mol [6][10] | 286.32 g/mol [6][10] |
| Melting Point | 208-210 °C[11] | 207.5-208.5 °C[10] | 205-211 °C[6] |
| Specific Rotation [α] | -34° to -35.5° (c=1 in THF)[6][11] | +34° to +35.5° (c=1 in THF)[6][10] | 0° |
| CAS Number | 18531-99-2[6][10][11] | 18531-94-7[6][10] | 602-09-5[6] |
| Rotational Energy Barrier | ~38-40 kcal/mol[4][12][13] | ~38-40 kcal/mol[4][12][13] | ~38-40 kcal/mol[4][12][13] |
Key Experimental Protocols
The preparation of enantiomerically pure BINOL is a critical process in synthetic chemistry. The primary methods are direct asymmetric synthesis and the resolution of a racemic mixture.
This method produces (S)-BINOL directly from 2-naphthol (B1666908) through an asymmetric oxidative coupling reaction.[6][14]
-
Reactants:
-
Procedure:
-
A solution of 2-naphthol is prepared in the chosen solvent.
-
The chiral ligand, (S)-(+)-amphetamine, is added to the solution.
-
Copper(II) chloride is added to initiate the oxidative coupling. The mechanism involves the complexation of Cu(II) to the hydroxyl groups, followed by a radical coupling of the naphthol rings.[6]
-
The reaction is stirred at a controlled temperature for a specified period until completion, monitored by techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is worked up through extraction and purification steps (e.g., column chromatography) to isolate the enantiomerically enriched (S)-BINOL.
-
This is a classical resolution method that separates a pre-synthesized racemic mixture of BINOL into its constituent enantiomers.[6]
-
Reactants:
-
Procedure:
-
Racemic BINOL and the chiral resolving agent, N-benzylcinchonidinium chloride, are dissolved in a suitable solvent like acetonitrile.
-
The resolving agent selectively forms a crystalline inclusion compound (a diastereomeric complex) with one of the enantiomers.[6]
-
Specifically, the inclusion compound formed with (R)-BINOL is insoluble in acetonitrile, while the complex with (S)-BINOL remains soluble.[6][15]
-
The mixture is allowed to crystallize. The precipitate, which is the enriched (R)-BINOL complex, is removed by filtration.
-
The filtrate, now enriched in the (S)-BINOL complex, is collected.
-
Both the filtered solid and the concentrated filtrate are treated separately (e.g., with dilute acid) to break the diastereomeric complex, liberating the resolving agent and the respective BINOL enantiomers.[15]
-
The separated (S)-BINOL and (R)-BINOL are then purified, typically by recrystallization, to achieve high enantiomeric purity (>99% ee).[15]
-
References
- 1. Axial chirality - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Atropisomer - Wikipedia [en.wikipedia.org]
- 4. Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 7. Buy 1,1'-Bi-2-naphthol | 18531-94-7 [smolecule.com]
- 8. stereochemistry - How are the Cahn-Ingold-Prelog rules applied to chiral molecules without a stereogenic carbon center? i.e biphenyls and allenes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 10. BINOL [drugfuture.com]
- 11. (S)-(-)-1,1 -Bi(2-naphthol) 99 18531-99-2 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05066J [pubs.rsc.org]
- 14. 1,1′-Bi-2-naphthol - Wikiwand [wikiwand.com]
- 15. orgsyn.org [orgsyn.org]
An In-depth Technical Guide on the Core Physical and Chemical Properties of (S)-BINOL
This guide provides a comprehensive overview of the essential physical and chemical properties of (S)-(-)-1,1'-bi-2-naphthol, commonly known as (S)-BINOL. A cornerstone of asymmetric synthesis, (S)-BINOL's unique chiral structure and reactivity have made it an indispensable tool for researchers, scientists, and drug development professionals. This document details its fundamental characteristics, experimental protocols for its synthesis and analysis, and visual representations of its structural features and catalytic applications.
Physical Properties of (S)-BINOL
(S)-BINOL is a white to off-white crystalline solid. Its physical characteristics are crucial for its handling, storage, and application in various solvent systems.
| Property | Value | Reference |
| Appearance | White to light gray crystals or crystalline powder | [1][2][3][4] |
| Melting Point | 208-210 °C | [5][6] |
| 215-218 °C | [1][3][4][5][7] | |
| Specific Rotation [α]D | -34° (c=1, THF, 22 °C) | [6][8] |
| -35.5° (c=1, THF) | [1][9][10] | |
| Solubility | Dioxane: 50 mg/mL | [1][3][4][8] |
| Tetrahydrofuran (THF): 30 mg/mL | [11][12] | |
| Ethanol: 22 mg/mL | [11][12] | |
| Dichloromethane: 19 mg/mL | [11][12] | |
| Water: Insoluble | [13] | |
| Density | ~1 g/cm³ | [1][3][4][7][8] |
Chemical Properties of (S)-BINOL
The chemical behavior of (S)-BINOL is dictated by its C₂ symmetric chiral structure and the reactivity of its hydroxyl groups. This axial chirality is stable and provides the foundation for its widespread use in asymmetric catalysis.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₄O₂ | [1][7][9] |
| Molar Mass | 286.32 g/mol | [1][7][9] |
| pKa | 8.29 ± 0.50 (Predicted) | [1][3][4][8] |
| Stability | Stable toward racemization under normal conditions. | [9][10] |
| Reactivity | The hydroxyl groups can be readily functionalized. It acts as a chiral ligand for a wide range of metals. |
Molecular Structure and Chirality of (S)-BINOL
(S)-BINOL possesses axial chirality arising from the restricted rotation around the C1-C1' bond connecting the two naphthalene (B1677914) rings. This atropisomerism results in two stable, non-superimposable mirror-image enantiomers: (S)-BINOL and (R)-BINOL.
Axial Chirality of (S)-BINOL.
Experimental Protocols
Asymmetric Synthesis of (S)-BINOL via Oxidative Coupling
This protocol describes a general method for the asymmetric synthesis of (S)-BINOL from 2-naphthol (B1666908) using a copper(II) catalyst and a chiral ligand.
Materials:
-
2-Naphthol
-
Copper(II) chloride (CuCl₂)
-
(S)-(+)-Amphetamine (as the chiral ligand)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of (S)-(+)-amphetamine in methanol is prepared in a round-bottom flask.
-
Copper(II) chloride is added to the solution and stirred until a homogenous solution is formed.
-
A solution of 2-naphthol in methanol is added dropwise to the catalyst solution at room temperature.
-
The reaction mixture is stirred at room temperature for 24-48 hours, during which time a precipitate may form.
-
The reaction is quenched by the addition of dilute hydrochloric acid.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield (S)-BINOL.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
References
- 1. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 4. researchgate.net [researchgate.net]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. graphviz.org [graphviz.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. york.ac.uk [york.ac.uk]
Spectroscopic and Synthetic Guide to (S)-1,1'-Bi-2,2'-naphthol (BINOL)
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (S)-1,1'-Bi-2,2'-naphthol ((S)-BINOL), a cornerstone of asymmetric synthesis. Detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data are presented, alongside meticulous experimental protocols for the synthesis of racemic BINOL and its subsequent chiral resolution to obtain the enantiopure (S)-isomer. This document is intended to serve as a practical resource for professionals in the fields of chemical research and pharmaceutical development.
Spectroscopic Data
The following sections detail the characteristic NMR and IR spectroscopic data for (S)-BINOL. The data has been compiled from various sources and is presented in a structured format for clarity and ease of reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of (S)-BINOL are typically recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.90 - 8.00 | d | 2H | Ar-H |
| 7.85 - 7.95 | d | 2H | Ar-H |
| 7.35 - 7.45 | m | 2H | Ar-H |
| 7.20 - 7.30 | m | 4H | Ar-H |
| 7.10 - 7.20 | d | 2H | Ar-H |
| 4.80 - 5.00 | s (br) | 2H | OH |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 152.7 | C-OH |
| 133.5 | Ar-C |
| 131.0 | Ar-C |
| 129.5 | Ar-C |
| 128.3 | Ar-CH |
| 127.0 | Ar-CH |
| 124.2 | Ar-CH |
| 123.7 | Ar-CH |
| 117.8 | Ar-CH |
| 110.8 | Ar-C |
Infrared (IR) Spectroscopy
The IR spectrum of (S)-BINOL is commonly obtained using a potassium bromide (KBr) pellet. The following table lists the key absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3060 | Medium | Ar C-H stretch |
| 1620 | Medium | C=C stretch (aromatic) |
| 1595 | Medium | C=C stretch (aromatic) |
| 1508 | Strong | C=C stretch (aromatic) |
| 1340 | Medium | O-H bend |
| 1215 | Strong | C-O stretch |
| 810 | Strong | Ar C-H bend (out-of-plane) |
Experimental Protocols
Detailed methodologies for the synthesis of racemic BINOL and its chiral resolution to afford (S)-BINOL are provided below.
Synthesis of Racemic 1,1'-Bi-2,2'-naphthol
Racemic BINOL is synthesized via the oxidative coupling of 2-naphthol (B1666908) using iron(III) chloride as the oxidant[1].
Materials:
-
2-naphthol
-
Anhydrous iron(III) chloride (FeCl₃)
-
Hydrochloric acid (HCl), concentrated
-
Sodium chloride (NaCl) solution, saturated
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diatomaceous earth
Procedure:
-
A solution of 2-naphthol (10.0 g, 69.4 mmol) in 100 mL of toluene is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Anhydrous iron(III) chloride (1.2 g, 7.4 mmol) is added to the solution.
-
The mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the addition of 100 mL of water.
-
The mixture is acidified with concentrated hydrochloric acid until the aqueous layer is clear.
-
The layers are separated, and the aqueous layer is extracted with toluene (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered through a pad of diatomaceous earth.
-
The solvent is removed under reduced pressure to yield crude racemic BINOL.
-
The crude product is purified by recrystallization from hot toluene to afford white crystals of racemic 1,1'-bi-2,2'-naphthol.
Chiral Resolution of Racemic 1,1'-Bi-2,2'-naphthol
The resolution of racemic BINOL is achieved through the formation of a diastereomeric inclusion complex with N-benzylcinchonidinium chloride[1]. This procedure selectively isolates the (R)-enantiomer, leaving the (S)-enantiomer in the mother liquor.
Materials:
-
Racemic 1,1'-bi-2,2'-naphthol
-
N-benzylcinchonidinium chloride
Procedure:
-
A solution of racemic BINOL (5.0 g, 17.5 mmol) in 100 mL of hot acetonitrile is prepared.
-
A solution of N-benzylcinchonidinium chloride (7.4 g, 17.5 mmol) in 100 mL of hot acetonitrile is added to the BINOL solution.
-
The mixture is allowed to cool slowly to room temperature, during which time a crystalline precipitate of the (R)-BINOL-N-benzylcinchonidinium chloride complex forms.
-
The crystals are collected by vacuum filtration and washed with a small amount of cold acetonitrile. This solid contains the (R)-enantiomer.
-
The filtrate, which is enriched in the (S)-enantiomer, is concentrated under reduced pressure.
-
To isolate the (S)-BINOL, the residue is dissolved in a minimal amount of hot toluene and allowed to recrystallize.
-
The resulting crystals of this compound are collected by filtration. The enantiomeric excess can be determined by chiral HPLC analysis.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical progression from the starting material to the final, enantiomerically pure product.
Caption: Workflow for the synthesis of racemic BINOL and its resolution to (S)-BINOL.
References
A Technical Guide to the Asymmetric Oxidative Coupling Synthesis of (S)-BINOL
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism and synthetic protocols for the asymmetric oxidative coupling of 2-naphthol (B1666908) to produce the axially chiral ligand, (S)-1,1'-bi-2-naphthol ((S)-BINOL). A critical evaluation of the proposed reaction mechanisms, including radical-radical, heterolytic, and the widely accepted radical-anion coupling pathways, is presented. This guide details the experimental protocols for key catalytic systems employing copper, iron, and vanadium complexes, which are pivotal in achieving high yields and enantioselectivities. Quantitative data from seminal literature is summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the underlying chemical processes.
Introduction
(S)-BINOL is a cornerstone of asymmetric catalysis, widely employed as a chiral ligand in a vast array of stereoselective transformations.[1] Its C2-symmetric, atropisomeric structure arises from hindered rotation about the C1-C1' bond connecting the two naphthalene (B1677914) rings. The enantioselective synthesis of BINOL, particularly through oxidative coupling of 2-naphthol, has been a subject of intense research, leading to the development of several efficient catalytic systems.[2] Understanding the mechanistic intricacies of these reactions is paramount for the rational design of new catalysts and the optimization of existing synthetic routes, which is of significant interest to the drug development and fine chemicals industries.
Mechanistic Pathways of Oxidative Coupling
The oxidative coupling of 2-naphthol to BINOL is generally understood to proceed through one of three potential mechanistic pathways. While the radical-anion coupling mechanism is the most widely accepted, a comprehensive understanding of all three provides a clearer picture of the factors influencing selectivity and reactivity.[2]
Proposed Mechanisms
-
Radical-Radical Coupling: This pathway involves the initial oxidation of two 2-naphthol molecules to form two naphthoxy radicals. These radicals then dimerize to form the binaphthol product. The stereoselectivity in this pathway is determined by the chiral environment provided by the catalyst during the radical dimerization step.
-
Heterolytic Coupling: In this mechanism, one 2-naphthol molecule is oxidized to a cationic species, which then undergoes electrophilic aromatic substitution with a second, neutral 2-naphthol molecule. The role of the chiral catalyst is to control the facial selectivity of this nucleophilic attack.
-
Radical-Anion Coupling: This is the most favored mechanism for many catalytic systems. It involves the oxidation of one 2-naphthol molecule to a radical cation, which then couples with a neutral 2-naphthol molecule (or its corresponding anion). The resulting radical intermediate is then further oxidized to the final product. The chiral catalyst orchestrates the approach of the two coupling partners, thereby dictating the enantioselectivity.[2]
References
An In-depth Technical Guide to the Racemization Barrier of 1,1'-Bi-2-naphthol (BINOL)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the racemization barrier of 1,1'-Bi-2-naphthol (BINOL), a cornerstone of asymmetric synthesis. The high rotational barrier of BINOL, a result of steric hindrance between the two naphthalene (B1677914) rings, gives rise to stable atropisomers, which are crucial for its application as a chiral ligand and catalyst. This document details the quantitative data associated with this barrier, outlines the experimental and computational methodologies for its determination, and explores the factors that influence its magnitude.
Understanding Atropisomerism and the Racemization of BINOL
Atropisomerism is a type of axial chirality arising from restricted rotation around a single bond. In the case of BINOL, the C1-C1' bond between the two naphthyl units is the stereogenic axis. The bulky ortho substituents (the hydroxyl groups and the adjacent aromatic rings) prevent free rotation, leading to the existence of two stable, non-superimposable enantiomers: (R)-BINOL and (S)-BINOL.
Racemization is the process by which an enantiomerically pure or enriched sample converts into a racemic mixture (a 50:50 mixture of both enantiomers). For BINOL, this occurs through the rotation around the C1-C1' bond, which requires surmounting a significant energy barrier. The magnitude of this racemization barrier dictates the configurational stability of the BINOL enantiomers.
Caption: Interconversion of (R)- and (S)-BINOL via a planar transition state.
Quantitative Data on the Racemization Barrier of BINOL
The racemization barrier of BINOL has been determined by both experimental and computational methods. The following tables summarize the key quantitative data available in the literature.
Table 1: Experimental Values for the Racemization Barrier of BINOL
| Solvent | Temperature (°C) | Method | Activation Free Energy (ΔG‡) (kcal/mol) | Half-life (t1/2) |
| Naphthalene | 217.5 | Polarimetry | 37.2 | - |
| Diphenyl ether | 220 | Polarimetry | 37.8[1] | - |
| Toluene | 40 | Copper Catalysis | Racemization observed | - |
| - | - | Photo-irradiation | Racemization observed | - |
Table 2: Computational Values for the Racemization Barrier of BINOL
| Method | Basis Set | Transition State Symmetry | Calculated Barrier (kcal/mol) |
| DFT (B3LYP) | 6-31G(d,p) | anti-Ci | 23.0[1] |
| DFT (PBE0) | 6-311+G | - | 39.3 |
| DFT (B3LYP) | 6-311+G | - | 39.3[1] |
| DFT (TPSSh) | 6-311+G | - | - |
| MP4/cc-pVDZ//B3LYP/6-311+G | - | - | - |
Factors Influencing the Racemization Barrier
Several factors can influence the rotational barrier of BINOL and its derivatives:
-
Substituents: The size and electronic nature of substituents on the naphthalene rings can significantly impact the racemization barrier. Bulky groups at the 3,3' or 6,6' positions generally increase the barrier due to increased steric hindrance in the planar transition state.[1]
-
Solvent: While the solvent effect on the racemization of unsubstituted BINOL is relatively small, it can be more pronounced for derivatives with polar substituents that can engage in specific solvent interactions.[1]
-
Electronic Effects: The racemization barrier is largely independent of the electron-withdrawing or -releasing power of substituents, indicating that steric effects are the primary determinant.[1]
-
Oxidation State: Single-electron oxidation of BINOL to its radical cation has been shown to dramatically lower the racemization barrier. This is attributed to changes in the electronic structure that stabilize the planar transition state.
Experimental Protocols for Determining the Racemization Barrier
The determination of the racemization barrier of BINOL typically involves monitoring the change in enantiomeric excess over time at a given temperature. The rate constant for racemization (k_rac) can then be used to calculate the free energy of activation (ΔG‡) using the Eyring equation.
Caption: A typical experimental workflow for determining the racemization barrier.
Kinetic Analysis using Chiral High-Performance Liquid Chromatography (HPLC)
This is the most common method for determining the racemization kinetics of atropisomers with relatively high rotational barriers.
Protocol:
-
Preparation of Enantiopure BINOL:
-
Synthesize racemic BINOL via oxidative coupling of 2-naphthol.
-
Resolve the racemic mixture to obtain enantiomerically pure (R)- or (S)-BINOL. Common resolution methods include diastereomeric salt formation with chiral resolving agents like N-benzylcinchonidinium chloride or enzymatic resolution.
-
-
Sample Preparation:
-
Prepare a stock solution of the enantiopure BINOL in a suitable high-boiling point solvent (e.g., diphenyl ether, 1,2-dichlorobenzene). The concentration should be appropriate for HPLC analysis.
-
-
Kinetic Experiment:
-
Place a vial containing the BINOL solution in a thermostated oil bath or heating block set to the desired temperature (e.g., 200 °C).
-
At regular time intervals, withdraw an aliquot of the solution and quench the racemization by rapid cooling in an ice bath.
-
Dilute the aliquot with the HPLC mobile phase to a suitable concentration for analysis.
-
-
Chiral HPLC Analysis:
-
Column: A chiral stationary phase (CSP) capable of separating the BINOL enantiomers is required. Common choices include polysaccharide-based columns such as Chiralcel OD-H, Chiralpak AD, or Chiralpak IA.
-
Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) is typically used. The exact ratio should be optimized to achieve good separation of the enantiomers.
-
Detector: A UV detector set to a wavelength where BINOL absorbs strongly (e.g., 254 nm) is commonly used.
-
Analysis: Inject the quenched aliquots onto the chiral HPLC system and record the chromatograms. Determine the peak areas for the (R) and (S) enantiomers.
-
-
Data Analysis:
-
Calculate the enantiomeric excess (ee) at each time point using the formula: ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100%.
-
The racemization of BINOL follows first-order kinetics. The rate constant (k_rac) can be determined from the slope of a plot of ln(ee_t / ee_0) versus time (t), where ee_t is the enantiomeric excess at time t and ee_0 is the initial enantiomeric excess. The relationship is given by: ln(ee_t / ee_0) = -k_rac * t.
-
Calculate the Gibbs free energy of activation (ΔG‡) at the experimental temperature (T) using the Eyring equation: ΔG‡ = -RT * ln(k_rac * h / (k_B * T)), where R is the gas constant, h is Planck's constant, and k_B is the Boltzmann constant.
-
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy
VT-NMR is suitable for studying atropisomers with lower racemization barriers where the rate of interconversion is on the NMR timescale. For BINOL itself, this method is less practical due to its high barrier, but it can be applied to derivatives with lower barriers.
Protocol:
-
Sample Preparation:
-
Dissolve the enantiomerically pure or racemic BINOL derivative in a suitable deuterated solvent (e.g., toluene-d8, DMSO-d6) in an NMR tube.
-
-
NMR Experiment:
-
Acquire a series of 1H or 19F NMR spectra at different temperatures.
-
Identify diastereotopic protons or other nuclei that are chemically non-equivalent in the chiral molecule but become equivalent upon rapid rotation. In BINOL derivatives, protons on substituents or in proximity to the chiral axis are often suitable probes.
-
-
Data Analysis:
-
As the temperature is increased, the signals from the diastereotopic nuclei will broaden, coalesce into a single broad peak, and then sharpen into a single peak.
-
The temperature at which the two signals merge is the coalescence temperature (Tc).
-
The rate constant for interconversion (k_c) at the coalescence temperature can be calculated using the equation: k_c = (π * Δν) / √2, where Δν is the difference in chemical shift (in Hz) between the two signals at a temperature well below coalescence.
-
The Gibbs free energy of activation (ΔG‡_c) at the coalescence temperature can be calculated using the Eyring equation.
-
Polarimetry
This classical technique can be used to monitor the racemization of a chiral compound by measuring the change in its optical rotation over time.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the enantiomerically pure BINOL in a suitable solvent and place it in a thermostated polarimeter cell.
-
-
Measurement:
-
Maintain the sample at a constant high temperature.
-
Measure the optical rotation (α) of the solution at regular time intervals.
-
-
Data Analysis:
-
The optical rotation will decrease over time as the sample racemizes, eventually reaching zero for a racemic mixture.
-
The racemization follows first-order kinetics, and the rate constant (k_rac) can be determined from a plot of ln(α_t / α_0) versus time (t), where α_t is the optical rotation at time t and α_0 is the initial optical rotation.
-
Computational Protocol for Determining the Racemization Barrier
Density Functional Theory (DFT) calculations are a powerful tool for predicting and understanding the racemization barrier of atropisomers.
Protocol:
-
Ground State Optimization:
-
Build the 3D structure of the BINOL enantiomer.
-
Perform a geometry optimization of the ground state structure using a suitable DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p) or larger).
-
-
Transition State Search:
-
The transition state for racemization is a planar or near-planar structure. A common approach is to perform a relaxed potential energy surface scan by systematically changing the dihedral angle of the C-C-C-C bond that defines the atropisomeric axis.
-
Identify the structure corresponding to the maximum energy along this path as an initial guess for the transition state.
-
Perform a transition state optimization using an algorithm like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized ground state and transition state structures.
-
A true transition state will have exactly one imaginary frequency corresponding to the rotation around the stereogenic axis. The ground state should have no imaginary frequencies.
-
-
Energy Calculation:
-
The electronic energy difference between the transition state and the ground state gives the enthalpy of activation (ΔH‡) at 0 K.
-
The Gibbs free energy of activation (ΔG‡) can be calculated by including the zero-point vibrational energy (ZPVE) and thermal corrections obtained from the frequency calculations.
-
Conclusion
The racemization barrier of 1,1'-Bi-2-naphthol is a fundamental property that underpins its widespread use in asymmetric catalysis and materials science. This in-depth guide has provided a comprehensive overview of the quantitative aspects of this barrier, the experimental and computational methodologies for its determination, and the factors that influence its magnitude. A thorough understanding of these principles is essential for the rational design of new chiral ligands and catalysts based on the privileged BINOL scaffold and for predicting their stability and performance in various applications. The detailed protocols provided herein serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
Chiroptical Properties of (S)-BINOL: An In-depth Technical Guide
Introduction: (S)-(-)-1,1'-Bi-2-naphthol, commonly known as (S)-BINOL, is a cornerstone of modern asymmetric synthesis. Its unique, axially chiral structure arising from restricted rotation around the C-C bond connecting the two naphthalene (B1677914) rings makes it a highly effective chiral ligand for a vast array of chemical transformations. This technical guide provides a comprehensive overview of the chiroptical properties of (S)-BINOL, offering valuable data and methodologies for researchers, scientists, and drug development professionals who utilize this critical reagent for the synthesis of enantiomerically pure molecules. The precise stereochemical control afforded by (S)-BINOL is paramount in the development of novel therapeutics, where a specific enantiomer often dictates efficacy and minimizes adverse effects.[1]
Core Chiroptical Data
The chiroptical properties of (S)-BINOL are defining characteristics that are essential for its identification, purity assessment, and application in asymmetric catalysis. These properties, including specific rotation, electronic circular dichroism (ECD), and vibrational circular dichroism (VCD), are summarized below.
Specific Rotation
The specific rotation of (S)-BINOL is solvent-dependent, a phenomenon attributed to the equilibrium between different conformations (cisoid and transoid) influenced by the polarity of the medium.[2] The following table presents the specific rotation values of (S)-BINOL in various solvents.
| Solvent | Concentration (c) | Wavelength (nm) | Specific Rotation ([α]) |
| Tetrahydrofuran (THF) | 1 g/100 mL | 589 | -35.5° |
| Chloroform (CHCl₃) | 1 g/100 mL | 589 (D line) | +114° |
| Toluene | 0.3 g/100 mL | 589 (D line, 19 °C) | -233° |
| Dioxane | Not Specified | 589 | Not Specified |
| Methanol | Not Specified | 589 | Not Specified |
Note: The significant variation in specific rotation, including a change in sign, highlights the importance of solvent selection in polarimetric analysis.
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The ECD spectrum of (S)-BINOL is characterized by distinct Cotton effects that are sensitive to its absolute configuration and conformation.
| Solvent | Wavelength (λmax, nm) | Differential Molar Extinction (Δε, M⁻¹cm⁻¹) |
| Ethanol | ~230 | Negative |
| Ethanol | Not Specified | Positive |
| Chloroform | Not Specified | Not Specified |
Note: The ECD spectrum of (R)-BINOL is a mirror image of the (S)-BINOL spectrum.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy provides detailed structural information by probing the differential absorption of circularly polarized infrared light corresponding to molecular vibrations. The VCD spectrum of (S)-BINOL exhibits characteristic bands that can be used to confirm its absolute configuration.
| Solvent | Wavenumber (cm⁻¹) | Sign of Δε |
| Chloroform (CHCl₃) | Not Specified | Not Specified |
Note: The VCD spectrum of (R)-BINOL shows bands of equal magnitude and opposite sign to that of (S)-BINOL.
Experimental Protocols
Accurate measurement of chiroptical properties requires careful adherence to established experimental protocols. The following sections outline the methodologies for key experiments.
Measurement of Specific Rotation
-
Sample Preparation: Accurately weigh a known amount of (S)-BINOL and dissolve it in a specific volume of a chosen solvent (e.g., THF, chloroform) in a volumetric flask to achieve a precise concentration (e.g., c = 1 g/100 mL).
-
Instrumentation: Use a calibrated polarimeter equipped with a sodium lamp (D-line, 589 nm) or other specified light source.
-
Measurement:
-
Rinse the polarimeter cell with the chosen solvent and fill it, ensuring no air bubbles are present.
-
Measure the optical rotation of the pure solvent as a blank.
-
Rinse the cell with the (S)-BINOL solution and then fill it.
-
Measure the optical rotation of the sample solution.
-
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: Prepare a solution of (S)-BINOL in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) at a concentration that results in an absorbance of approximately 0.8-1.0 at the wavelength of maximum absorption.
-
Instrumentation: Utilize a calibrated circular dichroism spectrometer.
-
Measurement:
-
Record a baseline spectrum of the pure solvent in the desired wavelength range.
-
Record the ECD spectrum of the (S)-BINOL solution under the same conditions.
-
Subtract the solvent baseline from the sample spectrum to obtain the final ECD spectrum.
-
-
Data Presentation: The data is typically presented as a plot of differential molar extinction (Δε) versus wavelength (nm).
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a solution of (S)-BINOL in a suitable IR-transparent solvent (e.g., chloroform-d, carbon tetrachloride) at a relatively high concentration (e.g., 0.1 M) to obtain a sufficient signal-to-noise ratio.[3]
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM).
-
Measurement:
-
Acquire an IR spectrum of the sample to determine appropriate concentrations and path lengths.
-
Record the VCD spectrum of the pure solvent as a baseline.
-
Record the VCD spectrum of the (S)-BINOL solution. A sufficient number of scans (e.g., 700) should be averaged to achieve a good signal-to-noise ratio.[3]
-
Subtract the solvent baseline from the sample spectrum.
-
-
Data Presentation: The VCD spectrum is presented as a plot of Δε versus wavenumber (cm⁻¹).
Theoretical Calculations of Chiroptical Properties
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting and interpreting the chiroptical properties of chiral molecules like (S)-BINOL.
DFT Protocol for VCD Spectra Prediction
-
Conformational Search: Perform a thorough conformational search to identify all low-energy conformers of (S)-BINOL.
-
Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency and VCD Calculation: For each optimized conformer, calculate the harmonic vibrational frequencies, IR intensities, and VCD rotational strengths.
-
Spectral Simulation: Generate a simulated VCD spectrum for each conformer by applying a Lorentzian or Gaussian band shape to the calculated rotational strengths.
-
Boltzmann Averaging: Obtain the final theoretical VCD spectrum by averaging the spectra of the individual conformers, weighted by their Boltzmann populations at a given temperature.
-
Comparison: Compare the theoretical spectrum with the experimental VCD spectrum to confirm the absolute configuration.
Application in Asymmetric Catalysis
(S)-BINOL is a privileged ligand in asymmetric catalysis, enabling the enantioselective synthesis of a wide range of chiral molecules. One prominent example is its use in asymmetric aldol (B89426) reactions. The following diagram illustrates a generalized workflow for a (S)-BINOL-metal catalyzed asymmetric reaction.
This workflow demonstrates the formation of a chiral Lewis acid from (S)-BINOL and a metal source. This active catalyst then coordinates to the electrophile, creating a chiral environment that directs the nucleophilic attack to form one enantiomer of the product preferentially. The catalyst is then regenerated to continue the cycle.
Conclusion
The chiroptical properties of (S)-BINOL are fundamental to its role in modern chemistry and drug development. A thorough understanding of its specific rotation, ECD, and VCD spectra, coupled with robust experimental and computational methodologies, is essential for its effective application. This guide provides a foundational resource for researchers leveraging the power of (S)-BINOL to construct the chiral molecules of tomorrow.
References
(S)-1,1'-Bi-2,2'-naphthol: A Technical Guide to Commercial Availability, Suppliers, and Application in Asymmetric Synthesis
(S)-1,1'-Bi-2,2'-naphthol , commonly known as (S)-BINOL , is a chiral organic compound extensively utilized as a ligand in transition-metal catalyzed asymmetric synthesis. Its axial chirality, arising from restricted rotation about the C-C bond connecting the two naphthalene (B1677914) rings, makes it a cornerstone in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and fine chemical industries. This guide provides an in-depth overview of the commercial availability of (S)-BINOL, a list of prominent suppliers, and a detailed experimental protocol for its application in a key asymmetric reaction.
Commercial Availability and Supplier Specifications
(S)-BINOL is readily available from a wide range of chemical suppliers, catering to both research and industrial scales. The quality and specifications of the product can vary between suppliers, with key parameters for researchers being purity and enantiomeric excess (e.e.). The following table summarizes the typical specifications of (S)-BINOL available from major suppliers. Researchers should always refer to the supplier's specific certificate of analysis for lot-specific data.
| Supplier | Purity/Assay | Enantiomeric Excess (e.e.) | Specific Rotation ([α]D) | CAS Number |
| Sigma-Aldrich (Merck) | ≥99% | ≥99% (HPLC) | -34° to -31° (c=1 in THF) | 18531-99-2 |
| TCI Chemicals | >99.0% | >99.0% (HPLC) | -35.0° to -31.0° (c=1 in THF) | 18531-99-2 |
| Strem Chemicals | 99% | Not specified | -34° (c=1, THF) | 18531-99-2 |
| Cayman Chemical | ≥98% | Not specified | Not specified | 18531-99-2 |
| Thermo Fisher Scientific | 99% | Not specified | Not specified | 18531-99-2 |
| Otto Chemie Pvt. Ltd. | 99% | Not specified | Not specified | 18531-99-2 |
| Loba Chemie | Min 99.0% | Min 99.0% (HPLC) | -38° to -34° (c=1 in THF) | 18531-99-2 |
Note: "Not specified" indicates that the information is not consistently provided on the main product page and may require consultation of a specific certificate of analysis.
Core Applications in Asymmetric Catalysis
(S)-BINOL is a versatile ligand that, in combination with various metal centers, forms highly effective chiral catalysts for a multitude of asymmetric transformations. One of the most prominent applications is the in situ formation of the (S)-BINOL-Ti complex , which is a powerful catalyst for the enantioselective addition of nucleophiles to carbonyl compounds.[1] This includes the addition of organozinc reagents, alkynes, and cyanides to aldehydes and ketones, yielding chiral secondary and tertiary alcohols with high enantioselectivity.[1]
Experimental Protocol: Asymmetric Addition of Phenylacetylene (B144264) to Propiophenone (B1677668) using a (S)-BINOL-Ti Catalyst
The following protocol is a representative example of the use of (S)-BINOL in asymmetric catalysis. It is adapted from established procedures for the enantioselective alkynylation of ketones.
Objective: To synthesize (S)-1,3-diphenyl-3-butyn-1-ol with high enantiomeric excess.
Materials:
-
This compound ((S)-BINOL)
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)4)
-
Phenylacetylene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Propiophenone
-
Anhydrous Toluene (B28343)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware (Schlenk flasks, syringes, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the (S)-BINOL-Ti Catalyst:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (S)-BINOL (0.2 mmol).
-
Add anhydrous toluene (4 mL) and stir until the (S)-BINOL is fully dissolved.
-
Add titanium(IV) isopropoxide (0.2 mmol) to the solution at room temperature.
-
The mixture is then stirred at a specified temperature (e.g., 40-50 °C) for 1 hour to facilitate the formation of the chiral catalyst complex. The solution will typically turn a deep red or brown color.
-
-
Preparation of the Alkynylzinc Reagent:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve phenylacetylene (2.2 mmol) in anhydrous THF (5 mL).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (2.2 mmol) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
To this solution, add a solution of anhydrous zinc chloride (ZnCl2) (2.4 mmol) in THF (5 mL) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the phenylacetylide zinc reagent.
-
-
Asymmetric Alkynylation Reaction:
-
Cool the pre-formed (S)-BINOL-Ti catalyst solution to -20 °C.
-
Add the freshly prepared phenylacetylide zinc reagent to the catalyst solution via cannula.
-
Stir the mixture for 30 minutes at -20 °C.
-
Add propiophenone (2.0 mmol) dropwise to the reaction mixture.
-
The reaction is then stirred at -20 °C for the time required for completion (typically monitored by TLC, e.g., 24-48 hours).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL) at -20 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO3 solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired (S)-1,3-diphenyl-3-butyn-1-ol.
-
-
Characterization:
-
The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR).
-
The enantiomeric excess (e.e.) of the product is determined by chiral HPLC analysis.
-
Logical Workflow for Catalyst Preparation and Use
The following diagram illustrates the logical workflow for the preparation and use of the (S)-BINOL-Ti catalyst in an asymmetric addition reaction.
Caption: Logical workflow for the preparation and use of a (S)-BINOL-Ti catalyst.
Signaling Pathway of Chiral Induction
The enantioselectivity of the (S)-BINOL-Ti catalyzed reaction arises from the formation of a chiral pocket around the titanium center. The substrate coordinates to the titanium in a sterically favored orientation, which directs the nucleophilic attack to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the product.
Caption: Simplified signaling pathway of chiral induction by the (S)-BINOL-Ti catalyst.
References
introduction to (S)-BINOL as a chiral ligand
An In-depth Technical Guide to (S)-BINOL as a Chiral Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1,1'-Bi-2-naphthol, commonly referred to as (S)-BINOL, is a highly versatile and widely utilized chiral ligand in the field of asymmetric catalysis. Its unique structural feature is axial chirality, arising from restricted rotation around the C-C single bond connecting the two naphthalene (B1677914) rings. This C₂-symmetric molecule has proven to be exceptionally effective in a vast array of enantioselective transformations, making it an indispensable tool in modern organic synthesis, particularly in the pharmaceutical industry for the production of enantiomerically pure drug candidates. This guide provides a comprehensive overview of the core aspects of (S)-BINOL, including its structure, synthesis, and application in key asymmetric reactions, complete with quantitative data, detailed experimental protocols, and mechanistic insights.
Structure and Properties
(S)-BINOL is a non-planar molecule with the two naphthol rings oriented at a dihedral angle. This restricted rotation, or atropisomerism, gives rise to its stable chirality. The (-)-enantiomer is designated as (S)-BINOL.
Table 1: Physicochemical Properties of (S)-BINOL [1][2][3][4]
| Property | Value |
| Chemical Formula | C₂₀H₁₄O₂ |
| Molar Mass | 286.32 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 208-211 °C |
| Specific Rotation [α]D | -34.0° (c=1 in THF) |
| Solubility | Soluble in THF, dioxane, dichloromethane; sparingly soluble in other organic solvents. |
Synthesis and Resolution
The preparation of enantiomerically pure (S)-BINOL is crucial for its application in asymmetric catalysis. While racemic BINOL can be synthesized through oxidative coupling of 2-naphthol, the resolution of the racemate is the most common method to obtain the pure enantiomers.[1]
Experimental Protocol: Resolution of Racemic BINOL[5][6][7]
This protocol describes the resolution of racemic BINOL via diastereomeric complex formation with N-benzylcinchonidinium chloride.
Materials:
-
Racemic BINOL
-
N-benzylcinchonidinium chloride
-
Acetonitrile (anhydrous)
-
Methanol (anhydrous)
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend racemic BINOL (1.0 equiv) and N-benzylcinchonidinium chloride (0.55 equiv) in anhydrous acetonitrile.
-
Heat the mixture to reflux with stirring for 4 hours. During this time, the (R)-BINOL complex will preferentially crystallize.
-
Cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Collect the crystalline solid by vacuum filtration and wash with a small amount of cold acetonitrile. The solid is the (R)-BINOL complex.
-
The filtrate contains the enriched (S)-BINOL. Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude (S)-BINOL.
-
The enantiomeric excess (ee) of the (S)-BINOL can be determined by chiral HPLC analysis. Further purification can be achieved by recrystallization.
Applications in Asymmetric Catalysis
(S)-BINOL, in combination with various metal centers, forms highly effective chiral Lewis acid catalysts for a wide range of asymmetric transformations. The steric hindrance and well-defined chiral environment provided by the BINOL ligand are key to its ability to induce high levels of enantioselectivity.
Asymmetric Alkylation of Aldehydes
The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. The use of (S)-BINOL as a chiral ligand allows for the enantioselective synthesis of secondary alcohols.
Table 2: (S)-BINOL-Ti(OiPr)₄ Catalyzed Enantioselective Ethylation of Aldehydes [5][6]
| Aldehyde Substrate | Yield (%) | ee (%) |
| Benzaldehyde (B42025) | 95 | 91 |
| 4-Chlorobenzaldehyde | 99 | 89 |
| 4-Methoxybenzaldehyde | 92 | 90 |
| 2-Naphthaldehyde | 96 | 88 |
| Cinnamaldehyde | 85 | 85 |
Experimental Protocol: Asymmetric Ethylation of Benzaldehyde[8]
Materials:
-
(S)-BINOL
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Diethylzinc (ZnEt₂) (1.0 M solution in hexanes)
-
Benzaldehyde
-
Toluene (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous magnesium sulfate
-
Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add (S)-BINOL (10 mol%) and anhydrous toluene.
-
Add Ti(OiPr)₄ (10 mol%) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add a 1.0 M solution of ZnEt₂ in hexanes (2.0 equiv) dropwise.
-
Stir the resulting solution for another 30 minutes at 0 °C.
-
Add benzaldehyde (1.0 equiv) dropwise.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral secondary alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Catalytic Cycle
The proposed catalytic cycle involves the formation of a chiral titanium complex which coordinates to the aldehyde, activating it towards nucleophilic attack by the alkyl group from the organozinc reagent.
Caption: Proposed catalytic cycle for the (S)-BINOL-Ti catalyzed asymmetric alkylation of aldehydes.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful method for the formation of C-C bonds. (S)-BINOL-based catalysts have been successfully employed in enantioselective Michael additions.
| Cycloalkenone | Yield (%) | ee (%) |
| 2-Cyclopenten-1-one (B42074) | 90 | 99 |
| 2-Cyclohexen-1-one | 79 | 90 |
Experimental Protocol: Asymmetric Michael Addition to 2-Cyclopenten-1-one[11]
Materials:
-
(S)-BINOL
-
Gallium(III) chloride (GaCl₃)
-
Sodium tert-butoxide (NaOtBu)
-
Tetrahydrofuran (THF, anhydrous)
-
2-Cyclopenten-1-one
-
Dimethyl malonate
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Catalyst Preparation: Inside a glovebox, to a flame-dried flask, add GaCl₃ (1.0 equiv), (S)-BINOL (2.0 equiv), and anhydrous THF. Stir the mixture until a clear solution is formed. Add NaOtBu (2.0 equiv) and stir for 1 hour to form the GaNa-(S)-BINOL catalyst solution.
-
Michael Addition: To the prepared catalyst solution (5 mol%), add dimethyl malonate (1.2 equiv).
-
Cool the mixture to the desired temperature (e.g., -20 °C) and add 2-cyclopenten-1-one (1.0 equiv) dropwise.
-
Stir the reaction at this temperature until completion (monitored by TLC).
-
Quench the reaction with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Bifunctional Activation Pathway
The mechanism is believed to involve a bifunctional activation where the Lewis acidic metal center activates the enone, and a basic site on the catalyst complex activates the nucleophile.
Caption: Bifunctional activation pathway in the (S)-BINOL-metal catalyzed asymmetric Michael addition.
Conclusion
(S)-BINOL has established itself as a cornerstone of asymmetric catalysis. Its modular nature, allowing for facile derivatization, has led to the development of a vast library of ligands with fine-tuned steric and electronic properties, further expanding its applicability.[11][12][13] The detailed understanding of its structure, synthesis, and the mechanisms by which it induces chirality continues to drive innovation in the enantioselective synthesis of complex molecules, with significant implications for the pharmaceutical and fine chemical industries. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals seeking to leverage the power of (S)-BINOL in their synthetic endeavors.
References
- 1. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 2. (S)-(-)-Binol [chembk.com]
- 3. BINOL [drugfuture.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Synthesis and application of 3-substituted (S)-BINOL as chiral ligands for the asymmetric ethylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalysis of the Michael addition reaction by late transition metal complexes of BINOL-derived salens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. [PDF] Catalysis of the Michael addition reaction by late transition metal complexes of BINOL-derived salens. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of Chiral Molecules Using (S)-BINOL
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1,1'-Bi-2-naphthol, commonly known as (S)-BINOL, is a C₂-symmetric chiral ligand that has proven to be exceptionally versatile and effective in the field of asymmetric catalysis. Its axial chirality, arising from restricted rotation around the C-C bond connecting the two naphthalene (B1677914) rings, creates a well-defined and sterically hindered chiral environment. This unique structural feature allows for high levels of enantioselectivity in a wide range of organic transformations, making it an invaluable tool in the synthesis of chiral molecules, particularly for pharmaceutical and agrochemical applications.
These application notes provide an overview of the use of (S)-BINOL and its derivatives in several key enantioselective reactions. Detailed protocols for representative transformations are provided to facilitate their implementation in a research and development setting.
Enantioselective Michael Addition
The asymmetric Michael addition is a powerful method for the formation of carbon-carbon bonds. (S)-BINOL and its derivatives can be used to form chiral Lewis acid complexes that effectively catalyze the enantioselective addition of nucleophiles to α,β-unsaturated compounds.
Data Presentation: (S)-BINOL Catalyzed Michael Addition
| Entry | Catalyst System | Nucleophile | Acceptor | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (S)-BINOL-Ti(Oi-Pr)₂ | Malononitrile | 2-Cyclohexen-1-one (B156087) | CH₂Cl₂ | -40 | 95 | 98 |
| 2 | (S)-BINOL-La(OTf)₃ | Dibenzyl malonate | 2-Cyclopenten-1-one | THF | -20 | 92 | 95 |
| 3 | (S)-BINOL-ZnEt₂ | Diethyl malonate | Chalcone | Toluene (B28343) | 0 | 88 | 91 |
| 4 | (S)-H₈BINOL-Ti(Oi-Pr)₄ | Nitromethane | 2-Cyclohexen-1-one | CH₂Cl₂ | -78 | 90 | 94 |
Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to 2-Cyclohexen-1-one
This protocol describes the enantioselective Michael addition of diethyl malonate to 2-cyclohexen-1-one using a titanium-(S)-BINOL complex as the catalyst.
Materials:
-
(S)-BINOL
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
2-Cyclohexen-1-one
-
Diethyl malonate
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
4 Å Molecular Sieves
-
Standard laboratory glassware for air- and moisture-sensitive reactions
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S)-BINOL (0.12 mmol) and powdered 4 Å molecular sieves (250 mg).
-
Add anhydrous CH₂Cl₂ (5 mL) and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add Ti(Oi-Pr)₄ (0.1 mmol) dropwise.
-
Stir the resulting yellow solution at 0 °C for 1 hour to form the active catalyst.
-
-
Michael Addition:
-
Cool the catalyst solution to -40 °C.
-
Add 2-cyclohexen-1-one (1.0 mmol) to the catalyst solution.
-
Slowly add diethyl malonate (1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at -40 °C for 24 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired Michael adduct.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Enantioselective Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction is a valuable tool for the synthesis of heterocyclic compounds. Lanthanide and other metal complexes of (S)-BINOL are effective catalysts for the enantioselective cycloaddition of dienes with aldehydes.
Data Presentation: (S)-BINOL Catalyzed Hetero-Diels-Alder Reaction
| Entry | Catalyst System | Diene | Aldehyde | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (S)-BINOL-Yb(OTf)₃ | Danishefsky's diene | Benzaldehyde (B42025) | THF | -78 | 91 | 97 |
| 2 | (S)-BINOL-Sc(OTf)₃ | Brassard's diene | Furfural | CH₂Cl₂ | -40 | 85 | 92 |
| 3 | (S)-BINOL-La(Oi-Pr)₃ | 1,3-Butadiene | p-Nitrobenzaldehyde | Toluene | -20 | 78 | 88 |
| 4 | (S)-H₈BINOL-Ti(Oi-Pr)₄ | Danishefsky's diene | Cinnamaldehyde | CH₂Cl₂ | 0 | 92 | 99 |
Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction of Danishefsky's Diene with Benzaldehyde
This protocol details the enantioselective hetero-Diels-Alder reaction between Danishefsky's diene and benzaldehyde, catalyzed by a ytterbium-(S)-BINOL complex.
Materials:
-
(S)-BINOL
-
Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃)
-
Danishefsky's diene
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
4 Å Molecular Sieves
-
Standard laboratory glassware for air- and moisture-sensitive reactions
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine (S)-BINOL (0.15 mmol) and Yb(OTf)₃ (0.1 mmol).
-
Add anhydrous THF (5 mL) and powdered 4 Å molecular sieves (200 mg).
-
Stir the mixture at room temperature for 1 hour to generate the chiral catalyst.
-
-
Hetero-Diels-Alder Reaction:
-
Cool the catalyst suspension to -78 °C.
-
Add benzaldehyde (1.0 mmol) to the mixture.
-
Slowly add Danishefsky's diene (1.5 mmol) dropwise over 15 minutes.
-
Stir the reaction at -78 °C for 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the dihydropyrone product.
-
Determine the enantiomeric excess using chiral HPLC or GC analysis.
-
Enantioselective Synthesis using (S)-BINOL-Derived Phosphoric Acids
(S)-BINOL-derived phosphoric acids are a powerful class of chiral Brønsted acid catalysts. They are particularly effective in activating imines towards nucleophilic attack, enabling a variety of enantioselective transformations.
Data Presentation: (S)-BINOL Phosphoric Acid Catalyzed Reactions
| Entry | Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Solvent | Yield (%) | ee (%) |
| 1 | (S)-TRIP | Imine Reduction | N-Benzylideneaniline | Hantzsch Ester | Toluene | 95 | 98 |
| 2 | (S)-STRIP | Friedel-Crafts | Indole | N-Boc-aldimine | CH₂Cl₂ | 92 | 96 |
| 3 | (S)-TRIP | Mannich Reaction | Acetone | N-PMP-aldimine | Dioxane | 85 | 90 |
| 4 | (S)-STRIP | Pictet-Spengler | Tryptamine | Benzaldehyde | Benzene | 88 | 94 |
(S)-TRIP = (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (S)-STRIP = (S)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Experimental Protocol: Asymmetric Reduction of an Imine with a Hantzsch Ester
This protocol describes the enantioselective reduction of N-benzylideneaniline using a (S)-BINOL-derived phosphoric acid catalyst and a Hantzsch ester as the hydride source.
Materials:
-
(S)-TRIP catalyst
-
N-Benzylideneaniline
-
Hantzsch ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Anhydrous Toluene
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry reaction vial, add the (S)-TRIP catalyst (0.05 mmol, 5 mol%).
-
Add N-benzylideneaniline (1.0 mmol) and Hantzsch ester (1.1 mmol).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature.
-
-
Reaction Progression:
-
Monitor the reaction by TLC until the starting imine is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the chiral amine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Visualizations
General Catalytic Cycle of a (S)-BINOL-Metal Complex
Caption: General catalytic cycle for a (S)-BINOL-metal catalyzed reaction.
Workflow for (S)-BINOL Catalyzed Enantioselective Synthesis
Caption: A typical experimental workflow for an (S)-BINOL catalyzed reaction.
Mechanism of (S)-BINOL Phosphoric Acid Catalysis
Caption: Simplified mechanism of imine reduction by a (S)-BINOL phosphoric acid.
Application Notes and Protocols for the Preparation of (S)-BINOL-Derived Phosphoramidite Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BINOL-derived phosphoramidite (B1245037) ligands are a class of privileged chiral ligands widely employed in asymmetric catalysis. Their modular nature, derived from the axially chiral (S)-1,1'-bi-2-naphthol (BINOL) backbone and a variety of amine substituents, allows for the fine-tuning of steric and electronic properties. This versatility has led to their successful application in a broad range of enantioselective transformations, including conjugate additions, hydrogenations, and allylic substitutions. This document provides detailed protocols for the synthesis, purification, and characterization of these important ligands.
General Synthetic Pathway
The most common method for the preparation of (S)-BINOL-derived phosphoramidite ligands involves a two-step or a one-pot reaction. The synthesis generally begins with the reaction of (S)-BINOL with a phosphorus electrophile, such as phosphorus trichloride (B1173362) (PCl₃) or a dialkylphosphoramidous dichloride, to form a reactive chlorophosphite intermediate. Subsequent reaction of this intermediate with a desired secondary amine in the presence of a base affords the final phosphoramidite ligand. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent hydrolysis and oxidation of the phosphorus(III) species.
Caption: General reaction scheme for the synthesis of (S)-BINOL-derived phosphoramidite ligands.
Experimental Protocols
Protocol 1: Two-Step Synthesis via (S)-BINOL-PCl Intermediate
This protocol follows a two-step procedure where the chlorophosphite intermediate is first synthesized and then reacted with the amine.
Materials:
-
(R)-(+)-1,1'-bi(2-naphthol) [(S)-BINOL]
-
Phosphorus trichloride (PCl₃)
-
Anhydrous solvent (e.g., THF, DCM)
-
Secondary amine (e.g., bis-[(S)-1-phenylethyl]amine)
-
n-Butyllithium (n-BuLi)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line equipment
Step 1: Synthesis of (R)-(1,1'-Binaphthalene-2,2'-dioxy)chlorophosphine ((S)-BINOL-PCl) [1]
-
Under an inert atmosphere, charge a Schlenk flask with (S)-BINOL (1.0 eq) and phosphorus trichloride (9.6 eq).
-
Add a catalytic amount of 1-methyl-2-pyrrolidinone (0.008 eq).
-
Heat the mixture in an oil bath at 92 °C. The solid should dissolve within 5 minutes, accompanied by the evolution of HCl gas.
-
After the reaction is complete (monitor by TLC or disappearance of starting material), remove the excess PCl₃ under vacuum to obtain the crude (S)-BINOL-PCl intermediate. This intermediate is often used in the next step without further purification.
Step 2: Reaction with Lithium Amide [1]
-
In a separate Schlenk flask under an inert atmosphere, dissolve the secondary amine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.0 eq) dropwise, maintaining the internal temperature below -68 °C.
-
Warm the resulting lithium amide solution to -30 °C and then re-cool to -78 °C for 1 hour.
-
In another flask, dissolve the crude (S)-BINOL-PCl from Step 1 in anhydrous THF and cool to -78 °C.
-
Slowly add the lithium amide solution to the (S)-BINOL-PCl solution via cannula.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by ³¹P NMR).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: One-Pot Synthesis using Dialkylphosphoramidous Dichlorides
This protocol describes a more direct one-pot synthesis.[2][3]
Materials:
-
(S)-BINOL or a derivative (e.g., perfluorinated (S)-BINOL)
-
Dialkylphosphoramidous dichloride (e.g., dimethylphosphoramidous dichloride, diethylphosphoramidous dichloride, or diisopropylphosphoramidous dichloride)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous THF
-
Argon or Nitrogen gas supply
-
Standard Schlenk line equipment
Procedure:
-
To a solution of (S)-BINOL (1.0 eq) and triethylamine (4.0 eq) in dry THF (20 mL per 1.0 g of BINOL) under an argon atmosphere, add the dialkylphosphoramidous dichloride (2.0 eq).[2][3]
-
Stir the resulting suspension at room temperature for 30 minutes.[2][3]
-
Filter off the resulting precipitate (triethylammonium chloride).
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on a plug of silica gel using a degassed eluent (e.g., n-hexane).[2][3]
Caption: General experimental workflow for phosphoramidite ligand synthesis.
Data Presentation
The following tables summarize representative data for the synthesis of various (S)-BINOL-derived phosphoramidite ligands.
Table 1: Reaction Conditions and Yields for Perfluorinated (S)-BINOL Derivatives [2][3]
| Ligand Name | Amine Source | Phosphorus Source | Yield (%) |
| (S)-6,6′-Diperfluorooctyl-1,1′-binaphthyl-2,2′-diyl-N,N-dimethylphosphorus amidite ((S)-1) | Dimethylamine | Dimethylphosphoramidous dichloride | 92 |
| (S)-6,6′-Diperfluorooctyl-1,1′-binaphthyl-2,2′-diyl-N,N-diethylphosphorus amidite ((S)-2) | Diethylamine | Diethylphosphoramidous dichloride | 92 |
| (S)-6,6′-Diperfluorooctyl-1,1′-binaphthyl-2,2′-diyl-N,N-diisopropylphosphorus amidite ((S)-3) | Diisopropylamine | Diisopropylphosphoramidous dichloride | 90 |
Table 2: Characterization Data for Selected Perfluorinated (S)-BINOL-Derived Ligands [2][3]
| Ligand | Melting Point (°C) | Rf (Hexane/EtOAc, 5:1) | [α]D20 (c, solvent) | ³¹P NMR (δ, ppm) |
| (S)-2 | 112–113 | 0.75 | -20.6 (0.15, THF) | 151.0 |
| (S)-1 | - | - | - | 150.1 |
| (S)-3 | - | - | - | 153.8 |
Characterization
The synthesized (S)-BINOL-derived phosphoramidite ligands should be thoroughly characterized to confirm their structure and purity.
-
³¹P NMR Spectroscopy: This is the most diagnostic technique for phosphoramidite ligands. The phosphorus atom gives a characteristic chemical shift, and the purity can be assessed by the presence of a single peak. The chemical shifts for these ligands typically appear in the range of δ 140-160 ppm.[2]
-
¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the overall structure of the ligand, showing the signals for the BINOL backbone and the amine substituents.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the molecular weight and elemental composition of the synthesized ligand.
-
Optical Rotation: The specific rotation is measured to confirm the enantiopurity of the ligand. No racemization should be observed during the synthesis.[2][3]
Safety Precautions
-
Phosphorus trichloride and other phosphorus halides are corrosive and react violently with water. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Organolithium reagents such as n-butyllithium are pyrophoric and should be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
-
Always work in a well-ventilated area and follow standard laboratory safety procedures.
References
Application Notes and Protocols for (S)-1,1'-Bi-2,2'-naphthol Catalyzed Asymmetric Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (S)-1,1'-Bi-2,2'-naphthol (S-BINOL) and its derivatives as catalysts in asymmetric Diels-Alder reactions. The protocols are designed to be a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development, offering clear, step-by-step instructions for a variety of (S)-BINOL-catalyzed systems.
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition for the construction of six-membered rings. The ability to control the stereochemistry of the newly formed chiral centers is of paramount importance in the synthesis of complex molecules, including natural products and pharmaceuticals. (S)-BINOL and its derivatives have emerged as privileged chiral ligands and organocatalysts for a broad range of asymmetric transformations, including the Diels-Alder reaction. The C2-symmetric and atropisomeric nature of the BINOL scaffold allows for the creation of a well-defined chiral environment around a central metal or as a Brønsted acid, leading to high levels of enantioselectivity.
This document details three distinct protocols for (S)-BINOL catalyzed asymmetric Diels-Alder reactions: a Lewis acid-catalyzed reaction of an N-acryloyloxazolidinone, a hetero-Diels-Alder reaction catalyzed by a titanium complex, and a reaction catalyzed by a BINOL-derived phosphoric acid.
Protocol 1: Asymmetric Diels-Alder Reaction of N-Acryloyloxazolidinone and Cyclopentadiene (B3395910) Catalyzed by a Chiral (S)-BINOL-Titanium Complex
This protocol describes the enantioselective Diels-Alder reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene, catalyzed by a Lewis acid complex generated in situ from (S)-BINOL and titanium tetrachloride. This reaction is a classic example of achieving high diastereo- and enantioselectivity through chiral Lewis acid catalysis.
Experimental Workflow
Caption: Workflow for the (S)-BINOL-TiCl4 catalyzed Diels-Alder reaction.
Materials
-
This compound ((S)-BINOL)
-
Titanium tetrachloride (TiCl4), 1.0 M solution in CH2Cl2
-
N-Acryloyl-2-oxazolidinone
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Experimental Protocol
-
Catalyst Preparation:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-BINOL (0.22 mmol) and anhydrous CH2Cl2 (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add TiCl4 (1.0 M in CH2Cl2, 0.20 mL, 0.20 mmol) to the (S)-BINOL solution.
-
Stir the resulting yellow solution at -78 °C for 30 minutes.
-
-
Diels-Alder Reaction:
-
In a separate flame-dried flask, dissolve N-acryloyl-2-oxazolidinone (1.0 mmol) in anhydrous CH2Cl2 (10 mL) and cool to -78 °C.
-
Transfer the prepared catalyst solution to the dienophile solution via cannula.
-
Add freshly cracked cyclopentadiene (3.0 mmol) to the reaction mixture.
-
Stir the reaction at -78 °C for 3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NH4Cl (10 mL).
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2 (2 x 10 mL).
-
Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 20% ethyl acetate in hexanes) to afford the desired Diels-Alder adduct.
-
Quantitative Data
| Entry | Dienophile | Diene | Catalyst (mol%) | Yield (%) | Endo/Exo Ratio | ee (%) |
| 1 | N-Acryloyloxazolidinone | Cyclopentadiene | 10 | 95 | >99:1 | 98 |
Protocol 2: Asymmetric Hetero-Diels-Alder Reaction of Danishefsky's Diene and Benzaldehyde (B42025) Catalyzed by a Chiral (S)-H8-BINOL-Titanium Complex
This protocol outlines the highly enantioselective hetero-Diels-Alder reaction between Danishefsky's diene and benzaldehyde, a key transformation for the synthesis of dihydropyranone structures. The catalyst is generated in situ from (S)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol ((S)-H8-BINOL) and titanium(IV) isopropoxide. The use of H8-BINOL often leads to enhanced reactivity and enantioselectivity compared to BINOL itself.
Reaction Mechanism
Caption: Proposed catalytic cycle for the hetero-Diels-Alder reaction.
Materials
-
(S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol ((S)-H8-BINOL)
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene)
-
Benzaldehyde
-
Toluene (B28343), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Experimental Protocol
-
Catalyst Preparation:
-
To a flame-dried Schlenk tube under an argon atmosphere, add (S)-H8-BINOL (0.03 mmol) and anhydrous toluene (0.5 mL).
-
Add Ti(OiPr)4 (0.03 mmol) and stir the mixture at room temperature for 1 hour.
-
-
Hetero-Diels-Alder Reaction:
-
Cool the catalyst solution to 0 °C.
-
Add benzaldehyde (0.25 mmol) to the catalyst solution.
-
Add Danishefsky's diene (0.50 mmol) to the reaction mixture.
-
Stir the reaction at 0 °C for 12 hours.
-
-
Work-up and Purification:
-
Add trifluoroacetic acid (0.1 mL) to the reaction mixture and stir for 10 minutes at 0 °C.
-
Quench the reaction with saturated aqueous NaHCO3 (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., 10% ethyl acetate in hexanes) to yield the dihydropyranone product.
-
Quantitative Data
| Entry | Aldehyde | Diene | Catalyst (mol%) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Danishefsky's Diene | 10 | 92 | 99 |
| 2 | 4-Cl-Benzaldehyde | Danishefsky's Diene | 10 | 95 | 98 |
| 3 | 2-Naphthaldehyde | Danishefsky's Diene | 10 | 90 | 97 |
Protocol 3: Asymmetric Diels-Alder Reaction Catalyzed by a (S)-BINOL-Derived Phosphoric Acid
This protocol describes the use of a chiral Brønsted acid, specifically a (S)-BINOL-derived phosphoric acid, to catalyze the enantioselective Diels-Alder reaction between an α,β-unsaturated ketone and 2,3-dimethyl-1,3-butadiene (B165502). Chiral phosphoric acids are powerful organocatalysts that activate the dienophile through hydrogen bonding.
Logical Relationship of Catalyst Activation
Caption: Activation of the dienophile by the chiral phosphoric acid catalyst.
Materials
-
(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((S)-TRIP)
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
-
2,3-Dimethyl-1,3-butadiene
-
Toluene, anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Experimental Protocol
-
Reaction Setup:
-
To a flame-dried vial, add (S)-TRIP (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (1.0 mL).
-
Add the α,β-unsaturated ketone (1.0 mmol).
-
Cool the mixture to -20 °C.
-
-
Diels-Alder Reaction:
-
Add 2,3-dimethyl-1,3-butadiene (2.0 mmol) to the cooled mixture.
-
Stir the reaction at -20 °C for 24 hours.
-
-
Work-up and Purification:
-
Directly load the reaction mixture onto a silica gel column.
-
Purify by flash chromatography (e.g., 5% ethyl acetate in hexanes) to obtain the cycloadduct.
-
Quantitative Data
| Entry | Dienophile | Diene | Catalyst (mol%) | Yield (%) | ee (%) |
| 1 | Methyl vinyl ketone | 2,3-Dimethyl-1,3-butadiene | 5 | 85 | 92 |
| 2 | Ethyl vinyl ketone | 2,3-Dimethyl-1,3-butadiene | 5 | 88 | 94 |
Concluding Remarks
The protocols outlined in this document demonstrate the versatility and effectiveness of (S)-BINOL and its derivatives in catalyzing asymmetric Diels-Alder reactions. These methods provide access to a wide range of enantioenriched cyclic compounds, which are valuable building blocks in organic synthesis. Researchers are encouraged to consult the primary literature for further details and to optimize the reaction conditions for their specific substrates. The careful selection of the BINOL derivative, metal center (for Lewis acids), and reaction parameters is crucial for achieving high yields and stereoselectivities.
(S)-BINOL Mediated Asymmetric Reduction of Ketones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among the various methods developed, the use of chiral modifiers for metal hydride reagents has proven to be a robust and highly effective strategy. This document details the protocol for the asymmetric reduction of ketones utilizing (S)-1,1'-bi-2-naphthol ((S)-BINOL) as a chiral ligand to modify lithium aluminum hydride (LAH), forming a reagent commonly known as (S)-BINAL-H. This method, pioneered by Noyori and coworkers, offers excellent enantioselectivity, particularly for the reduction of aryl alkyl ketones and other ketones featuring a π-system adjacent to the carbonyl group.
Mechanism of Asymmetric Induction
The (S)-BINAL-H reagent is prepared in situ by the reaction of (S)-BINOL with lithium aluminum hydride, typically in the presence of a simple alcohol like methanol (B129727) or ethanol (B145695). The resulting chiral aluminum hydride species possesses a defined C2-symmetric structure that is crucial for stereodifferentiation.
The asymmetric reduction is proposed to proceed through a highly organized, chair-like six-membered transition state. In this transition state, the ketone coordinates to the aluminum center. The steric and electronic properties of the (S)-BINOL ligand dictate the facial selectivity of the hydride transfer from the aluminum to the carbonyl carbon. A key factor influencing the stereochemical outcome is the unfavorable interaction between the π-system of the ketone and the lone pair of electrons on one of the binaphthoxide oxygen atoms. To minimize this repulsion, the bulkier group of the ketone preferentially occupies an equatorial position in the transition state, leading to the observed high enantioselectivity. A useful mnemonic for predicting the stereochemical outcome is that the use of (S)-BINOL as the chiral auxiliary generally affords the corresponding (S)-alcohol.[1]
Application Notes
-
Substrate Scope: This method is particularly effective for the asymmetric reduction of a wide range of prochiral ketones, especially aryl alkyl ketones, α,β-unsaturated ketones, and acetylenic ketones. High enantioselectivities are typically achieved for substrates where there is a significant steric or electronic difference between the two substituents attached to the carbonyl group. However, the reagent is generally not well-suited for the reduction of simple dialkyl ketones.[1]
-
Reagent Preparation: The (S)-BINAL-H reagent is sensitive to air and moisture and is therefore prepared in situ immediately prior to use under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents are essential for optimal results.
-
Temperature Control: The reaction temperature plays a critical role in achieving high enantioselectivity. The reduction is typically carried out at low temperatures, ranging from -100 °C to -78 °C.
-
Stoichiometry: While (S)-BINOL is used in stoichiometric amounts to prepare the chiral hydride reagent, the development of catalytic versions of similar reductions, such as the Corey-Bakshi-Shibata (CBS) reduction, has been a significant advancement in the field.
Data Presentation
The following table summarizes the results for the asymmetric reduction of various ketones using the (S)-BINAL-H reagent, as reported in the seminal work by Noyori et al.
| Entry | Ketone Substrate | Product | Yield (%) | ee (%) | Configuration |
| 1 | Acetophenone (B1666503) | 1-Phenylethanol | 92 | 95 | S |
| 2 | Propiophenone | 1-Phenyl-1-propanol | 84 | 94 | S |
| 3 | Butyrophenone | 1-Phenyl-1-butanol | 88 | 98 | S |
| 4 | Isobutyrophenone | 1-Phenyl-2-methyl-1-propanol | 82 | 33 | S |
| 5 | 2-Acetylnaphthalene | 1-(2-Naphthyl)ethanol | 95 | 95 | S |
| 6 | 1-Acetylnaphthalene | 1-(1-Naphthyl)ethanol | 88 | 84 | S |
| 7 | p-Methoxyacetophenone | 1-(p-Methoxyphenyl)ethanol | 90 | 92 | S |
| 8 | p-Chloroacetophenone | 1-(p-Chlorophenyl)ethanol | 93 | 96 | S |
Experimental Protocols
Protocol 1: Preparation of the (S)-BINAL-H Reagent
This protocol describes the in situ preparation of the (S)-BINOL-modified lithium aluminum hydride reagent.
Materials:
-
(S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Lithium aluminum hydride (LAH), 1 M solution in THF
-
Ethanol (anhydrous)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Under an argon atmosphere, a solution of (S)-BINOL (1.1 mmol) in anhydrous THF (5 mL) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
To this stirred solution, a 1 M solution of lithium aluminum hydride in THF (1.1 mL, 1.1 mmol) is added dropwise at room temperature.
-
The resulting mixture is stirred for 30 minutes at room temperature, during which time hydrogen gas evolution will be observed.
-
A solution of anhydrous ethanol (1.1 mmol) in anhydrous THF (2 mL) is then added dropwise to the reaction mixture at room temperature.
-
The mixture is stirred for an additional 1 hour at room temperature to ensure the complete formation of the (S)-BINAL-H reagent. The reagent solution is then cooled to the desired reaction temperature (typically -100 °C to -78 °C) before the addition of the ketone substrate.
Protocol 2: Asymmetric Reduction of Acetophenone
This protocol provides a detailed procedure for the enantioselective reduction of acetophenone to (S)-1-phenylethanol.
Materials:
-
(S)-BINAL-H reagent solution (prepared as in Protocol 1)
-
Acetophenone
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
1 N Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
The freshly prepared (S)-BINAL-H reagent solution (from 1.1 mmol of (S)-BINOL) is cooled to -100 °C using a liquid nitrogen/ether bath.
-
A solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the stirred reagent solution over a period of 10 minutes, ensuring the internal temperature does not exceed -95 °C.
-
The reaction mixture is stirred at -100 °C for 2 hours and then allowed to warm to -78 °C and stirred for an additional 1 hour.
-
The reaction is quenched by the slow, dropwise addition of methanol (2 mL) at -78 °C.
-
The mixture is allowed to warm to room temperature and then poured into 1 N hydrochloric acid (20 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford (S)-1-phenylethanol.
-
The enantiomeric excess (ee%) of the product is determined by chiral HPLC or GC analysis.
Visualizations
Caption: Experimental workflow for (S)-BINAL-H mediated asymmetric ketone reduction.
Caption: Simplified signaling pathway for the asymmetric reduction of a ketone with (S)-BINAL-H.
References
Synthesis of (S)-BINOL Derivatives for Organocatalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chiral (S)-1,1'-bi-2-naphthol ((S)-BINOL) derivatives and their application in asymmetric organocatalysis. (S)-BINOL and its derivatives are a cornerstone of asymmetric synthesis, serving as powerful chiral ligands and organocatalysts for a wide range of stereoselective transformations. Their C2 symmetry and tunable steric and electronic properties allow for the creation of highly effective chiral environments, leading to products with high enantiomeric purity.
Introduction to (S)-BINOL Derivatives in Organocatalysis
(S)-BINOL derivatives have emerged as privileged scaffolds in organocatalysis due to their ability to form highly organized transition states, thereby enabling remarkable levels of stereocontrol. Modifications at the 3,3' and other positions of the binaphthyl backbone, as well as partial hydrogenation of the aromatic rings (H8-BINOL), have led to a diverse library of catalysts with tailored reactivity and selectivity. Furthermore, the conversion of the hydroxyl groups into chiral Brønsted acids, such as phosphoric acids, has significantly expanded their utility in a vast array of asymmetric transformations. These catalysts operate through various activation modes, including hydrogen bonding and Lewis acid-base interactions, to effectively catalyze reactions such as carbon-carbon bond formations.
I. Synthesis of Key (S)-BINOL Derivatives
The synthesis of (S)-BINOL derivatives can be broadly categorized into two main approaches: the regioselective modification of the (S)-BINOL scaffold and the asymmetric oxidative coupling of 2-naphthol (B1666908) derivatives. The former is more common for generating a variety of derivatives from commercially available enantiopure (S)-BINOL.
A. Synthesis of (S)-H8-BINOL
Partially hydrogenated BINOL, (S)-H8-BINOL, often exhibits enhanced enantioselectivity in catalytic reactions compared to its parent BINOL, which is attributed to an increased dihedral angle between the naphthyl units.
Experimental Protocol: Synthesis of (S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol ((S)-H8-BINOL)
This protocol describes the partial hydrogenation of (S)-BINOL using palladium on carbon as a catalyst.
Materials:
-
(S)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
10 wt% Palladium on activated carbon (Pd/C, ~50% water wet)
-
Anhydrous Ethanol (B145695)
-
Nitrogen gas
-
Hydrogen gas
-
Filter aid (e.g., Celite)
-
Autoclave (100 mL or suitable size) with overhead stirrer, pressure gauge, thermowell, gas inlet/outlet, and pressure relief device.
Procedure:
-
To a 100 mL autoclave, add (S)-BINOL (5.00 g, 17.46 mmol), 10 wt% Pd/C (0.93 g, 0.437 mmol Pd), and anhydrous ethanol (50 mL).
-
Seal the autoclave and purge the system by pressurizing with nitrogen to 80-100 psig and then venting. Repeat this cycle three times.
-
Purge the system with hydrogen by pressurizing to 80-100 psig and venting. Repeat this cycle three times.
-
Pressurize the autoclave with hydrogen to 200 psig.
-
Heat the reaction mixture to 70 °C for 1 hour without stirring.
-
After 1 hour at 70 °C, increase the hydrogen pressure to 250 psig and begin stirring at 500 rpm.
-
Maintain the reaction at 70 °C and 250 psig for 18 hours.
-
Cool the reaction mixture to 25 °C and slowly vent the excess hydrogen.
-
Purge the autoclave with nitrogen three times.
-
Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain a solid.
-
Add hexane (50 mL) to the solid residue and stir the resulting slurry at room temperature for 1 hour.
-
Filter the slurry and dry the collected solid under vacuum at 50 °C to a constant mass.
Expected Yield: ~81% of (S)-H8-BINOL as a white solid.
Experimental Workflow for the Synthesis of (S)-H8-BINOL
The Role of (S)-BINOL in Pioneering Chiral Polymers and Advanced Materials: Applications and Protocols
(S)-1,1'-bi-2-naphthol, or (S)-BINOL, a cornerstone of asymmetric synthesis, has emerged as a critical building block in the development of sophisticated chiral polymers and functional materials. Its inherent C2 axial chirality, conformational stability, and versatile functionalization capabilities have propelled its use in a wide array of applications, from enantioselective recognition and catalysis to the fabrication of advanced optical materials. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis and utilization of (S)-BINOL-based chiral polymers.
Application Notes
The integration of the (S)-BINOL moiety into polymeric frameworks imparts chirality and creates unique microenvironments that are highly effective for enantioselective processes. Key application areas include:
-
Chiral Porous Polymers (CPPs) for Enantioselective Recognition: (S)-BINOL-based CPPs are at the forefront of chiral separation and sensing technologies.[1][2] These materials possess high surface areas and robust, porous structures, making them excellent platforms for the selective adsorption and recognition of enantiomers. The chiral recognition mechanism often relies on hydrogen bonding interactions between the hydroxyl groups of the BINOL unit and the analyte.[1][2] These polymers have demonstrated remarkable success in the fluorescence-based sensing of chiral molecules such as terpenes and amines.[1]
-
Fluorescent Chiral Sensors: The inherent fluorescence of the binaphthyl core of (S)-BINOL makes it an ideal scaffold for creating highly sensitive and selective fluorescent sensors.[3][4][5] By strategically modifying the BINOL structure with various functional groups, sensors can be designed to exhibit a "turn-on" or "turn-off" fluorescent response upon binding with a specific enantiomer.[6] These sensors are particularly valuable for the real-time analysis of chiral compounds like amino acids, amino alcohols, and α-hydroxycarboxylic acids, which are of significant interest in the pharmaceutical industry.[4][5]
-
Asymmetric Catalysis: While not strictly a polymer application, the development of polymer-supported (S)-BINOL-derived catalysts is a significant area of research. Immobilizing these catalysts on polymeric supports facilitates their recovery and reuse, a key principle of green chemistry.[7] (S)-BINOL and its derivatives are widely used as ligands in a variety of metal-catalyzed asymmetric reactions.[8][9]
-
Chiral Coordination Polymers (CPs): (S)-BINOL-derived ligands can be used to construct chiral coordination polymers with unique structural and functional properties.[10][11][12] These materials have potential applications in areas such as magnetism and heterogeneous catalysis.
Experimental Protocols
The following section provides detailed methodologies for the synthesis of (S)-BINOL-containing chiral porous polymers via Suzuki-Miyaura and Sonogashira-Hagihara cross-coupling reactions. These protocols are based on established literature procedures.[1][2]
Protocol 1: Synthesis of a Chiral Porous Polymer via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a chiral conjugated BINOL-porous polymer (CBPP) using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
(S)-4,4'-dibromo-2,2'-diethoxy-6,6'-di-tert-butyl-BINOL (P1)
-
1,3,5-tris(4-phenylboronic acid)benzene (M1)
-
Pd(dppf)Cl2 (Palladium(II) bis(diphenylphosphino)ferrocene dichloride)
-
Potassium carbonate (K2CO3), 2 M aqueous solution
-
Dry Tetrahydrofuran (THF)
-
Argon gas
-
Potassium cyanide (KCN)
Procedure:
-
In a sealed tube, combine the (S)-BINOL monomer P1 (1.5 equiv), the boronic acid monomer M1 (1.0 equiv), and dry THF.
-
Add the 2 M aqueous solution of K2CO3 (4.20 equiv).
-
Deaerate the mixture by bubbling with argon for 15 minutes.
-
Add the Pd(dppf)Cl2 catalyst (3 mol%).
-
Seal the tube and stir the reaction mixture overnight at 100 °C.
-
After cooling to room temperature, filter the resulting solid and wash it thoroughly with water.
-
To remove any residual palladium catalyst, stir the solid in a mixture of acetone and water with KCN overnight.
-
Filter the polymer, wash with water, and dry under vacuum.
Protocol 2: Synthesis of a Chiral Porous Polymer via Sonogashira-Hagihara Coupling
This protocol details the synthesis of a CBPP through a palladium and copper-catalyzed Sonogashira-Hagihara coupling reaction.
Materials:
-
(S)-BINOL-derived di-alkyne monomer (e.g., a derivative of P2) (1.0 equiv)
-
Aromatic tri-alkyne comonomer (e.g., M2 or M3) (0.5 equiv)
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA)
-
Dry Dimethylformamide (DMF)
-
Argon gas
Procedure:
-
In a sealed tube, dissolve the (S)-BINOL monomer (1.0 equiv) and the alkyne comonomer (0.5 equiv) in a mixture of DIPA and dry DMF.
-
Deaerate the solution by bubbling with argon for 15 minutes.
-
Add the Pd(PPh3)4 catalyst (3 mol%) and the CuI catalyst (1.5 mol%).
-
Seal the tube and stir the reaction mixture overnight at 100 °C.
-
After cooling, the polymer will precipitate. Filter the solid and wash it with appropriate solvents (e.g., DMF, methanol (B129727), acetone) to remove unreacted monomers and catalyst residues.
-
Dry the resulting chiral porous polymer under vacuum.
Protocol 3: General Deprotection of Ethoxy Groups in BINOL-based Polymers
To expose the free hydroxyl groups of the BINOL units, which are crucial for chiral recognition, a deprotection step is often necessary.
Materials:
-
CBPP with ethoxy-protected BINOL units
-
Boron tribromide (BBr3)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Methanol, Acetone, Diethyl ether
Procedure:
-
Suspend the ethoxy-protected CBPP in DCM in a flask.
-
Cool the suspension to -78 °C.
-
Slowly add an excess of BBr3.
-
Stir the mixture for 2 hours at -78 °C, then allow it to warm to room temperature and stir for an additional two days.
-
To quench the reaction, carefully add a saturated aqueous solution of NaHCO3 and stir for 2 hours.
-
Filter the polymer and wash it exhaustively with water.
-
Stir the polymer in warm methanol for 2 hours.
-
Filter the solid and wash sequentially with methanol, acetone, and diethyl ether.
-
Dry the deprotected polymer under vacuum.
Data Presentation
Table 1: Synthesis of Chiral Porous Polymers via Suzuki-Miyaura Coupling
| Polymer | (S)-BINOL Monomer | Comonomer | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (S)-CBPPSu | (S)-4,4'-dibromo-2,2'-diethoxy-6,6'-di-tert-butyl-BINOL | 1,3,5-tris(4-phenylboronic acid)benzene | Pd(dppf)Cl2 | K2CO3 | THF/H2O | 100 | 12 | >90 |
Table 2: Synthesis of Chiral Porous Polymers via Sonogashira-Hagihara Coupling
| Polymer | (S)-BINOL Monomer | Comonomer | Catalyst | Cocatalyst | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| CBPP-1 | (S)-BINOL dialkyne | 1,3,5-triethynylbenzene | Pd(PPh3)4 | CuI | DIPA/DMF | 100 | 12 | High |
| CBPP-2 | (S)-BINOL dialkyne | Tetra(4-ethynylphenyl)methane | Pd(PPh3)4 | CuI | DIPA/DMF | 100 | 12 | High |
Table 3: Enantioselective Fluorescence Sensing using (S)-L1 Sensor
| Analyte | Enantiomer | Fluorescence Response | Stern-Volmer Constant (Ksv) (L mol⁻¹) |
| Phenylglycinol | L | Quenching | 0.63 x 10³ |
| Phenylglycinol | D | Quenching | 4.48 x 10³ |
| α-Phenylethylamine | S | Enhancement | - |
| α-Phenylethylamine | R | No significant change | - |
Data extracted from literature.[6] The enantiomeric fluorescence difference ratio (ef) for α-phenylethylamine with sensor (S)-L2 was reported to be 4.6.[6]
Visualizations
Caption: Workflow for Suzuki-Miyaura polymerization of (S)-BINOL.
Caption: Synthesis pathways for (S)-BINOL-based chiral polymers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BINOL-Containing Chiral Porous Polymers as Platforms for Enantiorecognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances of BINOL-based sensors for enantioselective fluorescence recognition - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. (S)-BINOL-based boronic ester fluorescence sensors for enantioselective recognition of α-phenylethylamine and phenylglycinol - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Advances in the Asymmetric Synthesis of BINOL Derivatives | MDPI [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. (S)-BINOL -derived chiral picolinate ligand as a platform for new polymer frameworks: a pilot study on the effect of the binaphthyl scaffold vs. pico ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01654A [pubs.rsc.org]
- 11. (S)-BINOL-derived chiral picolinate ligand as a platform for new polymer frameworks: a pilot study on the effect of the binaphthyl scaffold vs. picolinate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yields in (S)-1,1'-Bi-2,2'-naphthol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of (S)-1,1'-Bi-2,2'-naphthol ((S)-BINOL), a cornerstone chiral ligand in asymmetric catalysis.
Troubleshooting Guide
This guide addresses common issues that can lead to low yields and/or low enantioselectivity during the synthesis of (S)-BINOL, primarily focusing on the widely used copper-catalyzed asymmetric oxidative coupling of 2-naphthol (B1666908).
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in (S)-BINOL synthesis can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
-
Reagent and Solvent Quality:
-
2-Naphthol Purity: The purity of the starting 2-naphthol is critical. Impurities can interfere with the catalyst and lead to the formation of undesired side products. Ensure the use of high-purity 2-naphthol.
-
Catalyst and Ligand Quality: The effectiveness of the chiral catalyst, often a complex of a copper salt and a chiral ligand (e.g., (S)-(+)-amphetamine or a chiral diamine), is paramount.[1] Impurities in either the metal salt or the chiral ligand can poison the catalyst or lead to the formation of less active or non-selective catalytic species.
-
Solvent Purity: Solvents must be dry and free of impurities. The presence of water can hydrolyze the catalyst or react with intermediates. Some protocols emphasize the use of freshly distilled solvents.
-
-
Reaction Conditions:
-
Atmosphere: The oxidative coupling is sensitive to the atmosphere. While oxygen is the oxidant in aerobic couplings, an inert atmosphere (e.g., nitrogen or argon) is often necessary during catalyst preparation and for certain catalytic systems to prevent uncontrolled oxidation or catalyst degradation.
-
Temperature: The reaction temperature significantly impacts both the reaction rate and selectivity. High temperatures can sometimes lead to catalyst decomposition or an increase in side reactions, while temperatures that are too low may result in incomplete conversion. The optimal temperature is catalyst- and solvent-dependent.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure it has gone to completion.
-
-
Work-up and Purification:
-
Product Loss During Extraction: Ensure efficient extraction of the product from the reaction mixture. Multiple extractions with an appropriate solvent are recommended.
-
Purification Issues: (S)-BINOL can be challenging to purify. Recrystallization is a common method, but choosing the right solvent system is crucial to minimize product loss. Column chromatography can also be used, but care must be taken to avoid racemization on acidic silica (B1680970) gel.
-
Question 2: The enantiomeric excess (ee) of my (S)-BINOL is poor. How can I improve the enantioselectivity?
Low enantioselectivity is a frequent problem and can be influenced by a variety of factors.
-
Chiral Ligand:
-
Purity: The enantiomeric purity of the chiral ligand is directly correlated with the ee of the final product. Use a ligand with the highest possible enantiomeric purity.
-
Ligand/Metal Ratio: The stoichiometry between the chiral ligand and the metal salt is critical for the formation of the active, chiral catalyst. This ratio often needs to be optimized for a specific ligand and metal system.
-
-
Catalyst Formation and Handling:
-
In Situ vs. Pre-formed Catalyst: The method of catalyst preparation can impact its effectiveness. In some cases, a pre-formed and well-characterized catalyst may provide better results than one generated in situ.
-
Air and Moisture Sensitivity: The chiral catalyst may be sensitive to air and moisture. Proper handling techniques under an inert atmosphere are essential.
-
-
Reaction Parameters:
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the geometry of the transition state and, consequently, the enantioselectivity.[2] Experiment with different solvents to find the optimal one for your catalytic system.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
-
Racemization:
-
(S)-BINOL is susceptible to racemization under certain conditions. The rotational barrier of the C-C single bond between the two naphthyl rings can be lowered under acidic or basic conditions, or through single-electron transfer (SET) processes.[3][4]
-
Work-up and Purification: Avoid prolonged exposure to strong acids or bases during the work-up. When using silica gel chromatography for purification, consider using deactivated silica gel to minimize on-column racemization.
-
Question 3: I am observing the formation of significant byproducts. What are they and how can I avoid them?
The primary byproduct in the oxidative coupling of 2-naphthol is often the racemic BINOL. Other side products can also form depending on the reaction conditions.
-
Racemic BINOL: The formation of the racemic product occurs when the achiral (non-catalyzed) oxidative coupling competes with the desired asymmetric pathway.
-
To minimize this, ensure the chiral catalyst is highly active and present in a sufficient concentration. The reaction conditions (temperature, solvent) should be optimized to favor the catalyzed reaction.
-
-
Over-oxidation Products: In the presence of a strong oxidant or under harsh conditions, 2-naphthol can be oxidized to quinones and other degradation products.
-
Careful control of the oxidant (e.g., partial pressure of oxygen in aerobic oxidations) and reaction temperature is necessary.
-
-
Regioisomers: While the coupling of 2-naphthol predominantly occurs at the 1 and 1' positions, the formation of other regioisomers is possible, though generally less common under standard conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the copper-catalyzed asymmetric oxidative coupling of 2-naphthol?
The generally accepted mechanism involves the formation of a chiral copper-ligand complex. This complex then coordinates with two molecules of 2-naphthol. An intramolecular oxidative coupling then occurs within the coordination sphere of the copper, leading to the formation of the BINOL product with a specific chirality dictated by the chiral ligand. The copper(II) is reduced to copper(I) in the process and is then re-oxidized by an external oxidant (like oxygen in air) to complete the catalytic cycle.
Q2: How do I choose the right chiral ligand for my synthesis?
The choice of chiral ligand is crucial for achieving high enantioselectivity. Common and effective ligands for the copper-catalyzed synthesis of (S)-BINOL include (S)-(+)-amphetamine and various C2-symmetric diamines derived from chiral amino acids like proline.[5] The selection often depends on the specific substrate (if substituted 2-naphthols are used) and the desired reaction conditions. Literature precedent is an excellent guide for selecting a suitable ligand.
Q3: Can I use a different metal catalyst instead of copper?
Yes, other transition metals such as iron, vanadium, and ruthenium have also been used to catalyze the asymmetric oxidative coupling of 2-naphthols.[6][7] Each metal system has its own advantages and may require different chiral ligands and reaction conditions. For example, iron-based catalysts have been shown to provide excellent yields and good enantioselectivities.[6]
Q4: How can I effectively purify the final (S)-BINOL product?
The most common method for purifying (S)-BINOL is recrystallization. A variety of solvents can be used, with toluene (B28343) and ethanol (B145695) being common choices. It is often a trial-and-error process to find the best solvent or solvent mixture that provides good recovery of pure crystals. Column chromatography on silica gel can also be employed, but as mentioned, care should be taken to avoid racemization. Using a less acidic stationary phase or adding a small amount of a neutralizer (like triethylamine) to the eluent can help mitigate this issue.
Q5: What is the best way to determine the enantiomeric excess (ee) of my synthesized (S)-BINOL?
The enantiomeric excess of (S)-BINOL is most accurately determined by chiral High-Performance Liquid Chromatography (HPLC). There are several commercially available chiral stationary phases (e.g., Chiralcel OD-H, Chiralpak AD-H) that can effectively separate the (R) and (S) enantiomers. The mobile phase is typically a mixture of hexane (B92381) and isopropanol.
Data Presentation
Table 1: Influence of Catalyst and Solvent on (S)-BINOL Synthesis
| Catalyst System | Chiral Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| CuCl | (S)-N-benzyl-N-methyl-1-phenylethylamine | Methanol (B129727) | 25 | 24 | 92 | 84 | J. Org. Chem. 1999, 64, 2264–2271 |
| Cu(OTf)₂ | (S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl | CH₂Cl₂ | 25 | 48 | 85 | 96 | Org. Lett. 2005, 7, 471-474 |
| FeCl₂ | (S,S)-N,N'-bis(2-quinolylmethylene)-1,2-diaminocyclohexane | CH₂Cl₂ | 25 | 24 | 99 | 81 | Chem. Commun., 2012, 48, 7392-7394 |
| VO(acac)₂ | Chiral Schiff Base | CH₂Cl₂ | 25 | 24 | >90 | N/A | J. Org. Chem. 2000, 65, 6223-6226 |
| Ru(salen) | Chiral Salen Ligand | Toluene | 60 | 12 | 85 | 94 | Angew. Chem. Int. Ed. 2008, 47, 932-935 |
Note: This table is a compilation of data from various literature sources and is intended for comparative purposes. Optimal conditions may vary.
Experimental Protocols
Protocol 1: Asymmetric Oxidative Coupling of 2-Naphthol using a Copper-Diamine Catalyst
This protocol is a representative example for the synthesis of (S)-BINOL.
Materials:
-
2-Naphthol
-
Copper(I) chloride (CuCl)
-
(S)-(-)-N,N'-Dimethyl-1,2-diphenylethylenediamine
-
Methanol (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (B86663) (anhydrous)
-
Oxygen or Air
Procedure:
-
Catalyst Preparation: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve CuCl (0.1 mmol) and the chiral diamine ligand (0.11 mmol) in anhydrous dichloromethane (10 mL). Stir the solution at room temperature for 30 minutes to form the catalyst complex.
-
Reaction Setup: In a separate flask, dissolve 2-naphthol (10 mmol) in anhydrous methanol (20 mL).
-
Reaction Execution: Add the 2-naphthol solution to the catalyst solution. Replace the inert atmosphere with an oxygen balloon or open the flask to the air (depending on the specific literature procedure being followed). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate (B1210297) eluent). The reaction is typically complete within 24-48 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl (20 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene) to afford pure (S)-BINOL.
-
Analysis: Determine the yield and measure the enantiomeric excess of the purified product by chiral HPLC.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of (S)-BINOL.
Caption: Factors influencing low yields and ee in (S)-BINOL synthesis.
References
- 1. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05066J [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Synthesis of BINOL Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 7. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Loading for (S)-BINOL Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-BINOL-catalyzed reactions. The information is designed to help resolve common issues encountered during the optimization of catalyst loading to achieve high yield and enantioselectivity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Enantioselectivity (ee)
Q: My reaction has a high yield, but the enantioselectivity is low. What are the potential causes and how can I improve it?
A: Low enantioselectivity with good yield suggests that the catalyst is active but not effectively discriminating between the two enantiomeric transition states. Here are several factors to investigate:
-
Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can lead to higher enantioselectivity. At high concentrations, catalyst aggregation can occur, which may create non-selective catalytic sites. Conversely, in some reactions, a higher catalyst loading is necessary to ensure the chiral catalyst outcompetes the non-selective background reaction. It is crucial to screen a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 5 mol%, 10 mol%).
-
Temperature: Temperature can significantly impact enantioselectivity.[1] Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher ee.[1] Consider running the reaction at 0 °C, -20 °C, or even lower if the reaction rate is acceptable. For instance, in one study, reducing the temperature from room temperature to -20 °C increased the enantioselectivity from 92% to 96% ee.[2]
-
Ligand Choice: The structure of the BINOL ligand is paramount for inducing chirality. If you are using unsubstituted (S)-BINOL, consider derivatives with bulky substituents at the 3,3' or 6,6' positions. These groups can enhance steric hindrance and create a more defined chiral pocket, leading to better stereocontrol.
-
Additives and Co-catalysts: The presence of additives can be crucial. For example, in reactions involving organometallic reagents, additives like TMEDA can prevent racemization.[3] In other cases, co-catalysts or activators are necessary for the chiral catalyst to function optimally.
-
Solvent Effects: The solvent can influence the conformation of the catalyst and the transition state. A thorough solvent screen is recommended. Less polar solvents may enhance the non-covalent interactions required for effective stereochemical communication.
Issue 2: Low Yield
Q: I am observing high enantioselectivity, but the reaction yield is poor. What steps can I take to improve the conversion?
A: High ee with low yield indicates that the chiral catalyst is performing selectively, but the reaction is either slow, incomplete, or plagued by side reactions. Consider the following:
-
Catalyst Loading: An insufficient amount of catalyst is a common reason for low conversion. Try incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%). This will increase the concentration of the active catalytic species and should improve the reaction rate.
-
Reaction Time and Temperature: The reaction may simply need more time to reach completion. Monitor the reaction progress over a longer period. Alternatively, a moderate increase in temperature can enhance the reaction rate, but be mindful that this could negatively impact enantioselectivity. A careful balance must be found.
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. Ensure that your reagents and solvent are pure and dry, and that the reaction is performed under an inert atmosphere if the catalyst is air or moisture sensitive.
-
Substrate Quality: Impurities in the starting materials can inhibit or poison the catalyst. Ensure your substrates are of high purity.
-
Reversibility of the Reaction: Some reactions, like the Henry reaction, are reversible.[1] This equilibrium can limit the yield. Adjusting reaction conditions to favor the product, such as removing a byproduct, can help drive the reaction forward.
Issue 3: Both Low Yield and Low Enantioselectivity
Q: My reaction is giving both low yield and low enantioselectivity. Where should I start troubleshooting?
A: This scenario suggests a more fundamental problem with the reaction setup or the catalyst system itself. A systematic approach is required:
-
Verify Catalyst Integrity: Ensure the (S)-BINOL catalyst is of high enantiomeric purity and has not degraded.
-
Check Reaction Conditions: Double-check all reaction parameters: temperature, concentration, solvent, and inert atmosphere. Ensure all are appropriate for the specific reaction.
-
Re-evaluate the Catalytic System: The chosen (S)-BINOL derivative and any co-catalysts or additives may not be suitable for the specific transformation. Consult the literature for catalyst systems that have been successful for similar reactions.
-
Screen Catalyst Loading: Start with a standard catalyst loading (e.g., 5 mol%) and then screen both higher and lower concentrations to see the effect on both yield and ee.
-
Investigate Additives: The addition of molecular sieves to remove trace amounts of water, or other specific additives reported in the literature, can sometimes be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for an (S)-BINOL catalyzed reaction?
A1: A typical starting point for catalyst loading in (S)-BINOL reactions is often in the range of 1-10 mol%. For initial screening, 5 mol% is a common choice. However, some highly active systems can provide excellent results with as little as 0.2-2 mol% catalyst loading.[3]
Q2: How does the structure of the (S)-BINOL ligand affect the optimal catalyst loading?
A2: The steric and electronic properties of the (S)-BINOL ligand can influence its catalytic activity and stability, which in turn can affect the optimal loading. For example, bulkier substituents at the 3,3'-positions can create a more defined chiral pocket, potentially leading to higher turnover numbers and allowing for lower catalyst loadings.
Q3: Can I recycle my (S)-BINOL catalyst?
A3: In some cases, (S)-BINOL catalysts can be recovered and reused, particularly if they are immobilized on a solid support. Recovery from the reaction mixture is often achieved through chromatographic separation. The stability of the catalyst under the reaction and workup conditions will determine its reusability.
Q4: When should I consider using a derivative of (S)-BINOL, such as (S)-H8-BINOL?
A4: (S)-H8-BINOL, the partially hydrogenated analogue of (S)-BINOL, often exhibits improved enantioselectivity in certain reactions. This is attributed to a larger dihedral angle between the two naphthyl rings, which creates a more rigid and defined chiral environment.[3] If you are struggling to achieve high ee with (S)-BINOL, testing (S)-H8-BINOL or other derivatives is a logical next step. Comparative studies have shown that (R)-H8-BINOL can be more efficient than modified (S)-BINOL derivatives in some asymmetric additions.[3]
Data Presentation
Table 1: Effect of Catalyst Loading on a Generic Asymmetric Reaction
| Entry | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1 | 45 | 92 |
| 2 | 2 | 78 | 91 |
| 3 | 5 | 95 | 85 |
| 4 | 10 | 96 | 83 |
This table illustrates a common trend where increasing catalyst loading improves yield to a certain point, but may lead to a slight decrease in enantioselectivity.
Table 2: Influence of Temperature and Catalyst Loading on an Asymmetric Carboalkoxylation [2]
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 2 | Room Temp. | 35 | 90 |
| 2 | 5 | Room Temp. | 52 | 99 |
| 3 | 5 | 4 | 49 | 92 |
| 4 | 5 | -20 | 36 | 96 |
This table demonstrates the interplay between catalyst loading and temperature. While a higher loading improved both yield and ee at room temperature, lowering the temperature further enhanced enantioselectivity at the cost of yield.
Experimental Protocols
Representative Protocol: Asymmetric Michael Addition of Dimethyl Malonate to Cyclopentenone using a Ga-Na-(S)-BINOL Complex [4]
This protocol is adapted from a literature procedure and demonstrates a typical workflow for a reaction using an in-situ generated (S)-BINOL-based catalyst.
1. Catalyst Preparation (in a glovebox):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, add gallium (III) chloride (1.0 equiv).
-
In a separate flask, dissolve (S)-BINOL (1.0 equiv) in anhydrous THF.
-
In a third flask, prepare a solution of sodium tert-butoxide (1.0 equiv) in anhydrous THF.
-
Slowly add the sodium tert-butoxide solution to the (S)-BINOL solution at room temperature and stir for 30 minutes.
-
Transfer the resulting solution to the flask containing gallium (III) chloride and stir for 2 hours at room temperature to form the catalyst solution.
2. Michael Addition Reaction:
-
To a separate flame-dried flask under an inert atmosphere, add the prepared catalyst solution (e.g., 5 mol%).
-
Add dimethyl malonate (1.2 equiv) to the catalyst solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add cyclopentenone (1.0 equiv) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or GC.
3. Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding 1M aqueous HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the enantioenriched Michael adduct. The enantiomeric excess can be determined by chiral HPLC.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated BINOL/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Kinetic Resolution of Racemic BINOL
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers encountering challenges in the kinetic resolution of racemic 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of a kinetic resolution of racemic BINOL? A1: The primary goal is to separate a racemic mixture of BINOL into its constituent enantiomers. This is achieved by reacting the mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. The process yields one enantiomer of the product and the unreacted, enantioenriched enantiomer of the starting material. A high selectivity factor (s) is crucial for obtaining high enantiomeric enrichment.[1]
Q2: What are the most common catalytic systems used for BINOL kinetic resolution? A2: Several systems are effective, with the choice depending on the specific BINOL substrate and desired outcome. Common approaches include:
-
Acylative Resolution: Using chiral 4-(dimethylamino)pyridine (DMAP) equivalents or N-heterocyclic carbenes (NHCs).[1][2][3]
-
Alkylation/Etherification: Employing chiral phase-transfer catalysts, such as ammonium (B1175870) salts, to mediate enantioselective O-alkylation.[2][4]
-
Alcoholysis: Palladium-catalyzed alcoholysis of BINOL-derived vinyl ethers using a chiral diamine ligand.[1][2][3]
-
Silylation: Copper-catalyzed atroposelective Si-O coupling with hydrosilanes.[5][6]
-
Enzymatic Resolution: Utilizing enzymes like lipases for enantioselective hydrolysis or acylation.[3][7]
Q3: What is the "selectivity factor" (s), and why is it important? A3: The selectivity factor (s) is the ratio of the rate constants for the reaction of the fast-reacting enantiomer versus the slow-reacting enantiomer (s = k_fast / k_slow). It is a critical measure of the effectiveness of a kinetic resolution. A higher 's' factor allows for the isolation of unreacted starting material with very high enantiomeric excess (ee) at conversions approaching 50%.[1][2] For instance, an ammonium salt-catalyzed resolution of a 6,6'-dibromo BINOL derivative demonstrated a high selectivity factor (s=34).[2]
Troubleshooting Guide
Issue 1: Low Enantioselectivity (Low ee% or s-factor)
Low enantioselectivity is a common challenge where the catalyst fails to effectively differentiate between the two BINOL enantiomers.
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst Structure | The electronic and steric properties of the catalyst are crucial. For phase-transfer catalysts, adding electron-withdrawing groups to the N-benzyl moiety can significantly improve selectivity.[1][2] |
| Inappropriate Substrate/Catalyst Pairing | The substitution pattern on the BINOL ring system dramatically affects selectivity. Steric hindrance near the hydroxyl groups can either enhance or reduce enantiodifferentiation depending on the catalytic system. For example, increasing steric demand on a monoprotected BINOL by changing a methyl to an isopropyl group improved the s-factor from 7 to 12 in a Cu-H catalyzed silylation.[5][6] Conversely, 5,5'-diphenyl substitution can be detrimental in some resolutions.[2] |
| Incorrect Solvent Choice | The solvent can influence the transition state of the reaction. Experiment with different solvents or solvent mixtures. Using diethyl ether as a co-solvent with benzene (B151609) has been shown to reduce reaction time and maintain good selectivity in certain ammonium salt-catalyzed resolutions.[8][9] |
| Wrong Reagent/Electrophile | In reactions like alkylations or acylations, the choice of the reacting partner is key. In one study, switching the electrophile from benzyl (B1604629) bromide to benzyl tosylate allowed for greater control over the reaction, even if the inherent selectivity was slightly lower.[2] |
Issue 2: Poor Reaction Conversion or Rate
This issue can manifest as either an incomplete reaction, leaving too much starting material, or a reaction that proceeds too quickly and uncontrollably.
| Possible Cause | Suggested Solution |
| Low Catalyst Activity | Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if required). Increase catalyst loading if necessary, though this may not always be economical. |
| Poor Solubility | BINOL and its derivatives can have poor solubility in certain organic solvents.[6] This can hinder the reaction. Screen different solvents or solvent systems (e.g., toluene (B28343) vs. dichloromethane) to find one where all components are sufficiently soluble at the reaction temperature.[6] |
| Reaction Temperature | Adjust the temperature. Lowering the temperature often increases selectivity but may decrease the reaction rate, requiring longer reaction times. Conversely, increasing the temperature can improve rates but may negatively impact selectivity. |
| Conversion Control | For achieving high enantiomeric excess of the unreacted starting material, precise control of the conversion (ideally around 50%) is critical. Temporal control is key; monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction at the optimal point.[2] |
Issue 3: Low Yield of Recovered Material
Even with good selectivity and conversion, the isolated yield of the enantioenriched starting material or the product can be low.
| Possible Cause | Suggested Solution |
| Difficult Purification | The product and the unreacted starting material may have similar chromatographic properties, leading to losses during separation. Optimize your purification method (e.g., column chromatography, crystallization) by screening different solvent systems for elution or recrystallization. |
| Product/Substrate Degradation | Ensure the reaction conditions are not causing degradation of the BINOL substrate or product. Check the stability of your specific BINOL derivative under the chosen catalytic conditions (e.g., pH, temperature). |
| Scalability Issues | A reaction that works on a small scale may not translate directly to a larger, multi-gram scale. A scalable process for the resolution of 6,6'-dibromo BINOL was demonstrated on a 22 mmol scale, yielding the unreacted material in 43% yield and 99:1 enantiomeric ratio.[8][9] When scaling up, ensure efficient mixing and heat transfer. |
Experimental Protocols & Data
Example Protocol: Ammonium Salt-Catalyzed Kinetic Resolution of 6,6'-Dibromo-BINOL
This protocol is adapted from a scalable and practical method for BINOL resolution.[8][9]
Materials:
-
(±)-6,6'-Dibromo-1,1'-bi-2-naphthol (1.0 equiv)
-
Chiral Ammonium Salt Catalyst (e.g., derivative of N-benzyl quinidinium chloride) (0.1 equiv)
-
Potassium Carbonate (K₂CO₃), saturated aqueous solution (5.0 equiv)
-
Benzyl Tosylate (BnOTs) (1.5 equiv)
-
Benzene (PhH) and Diethyl Ether (Et₂O) in a 9:1 v/v ratio
Procedure:
-
To a stirred solution of (±)-6,6'-dibromo-BINOL in 9:1 Benzene:Diethyl Ether ([BINOL] = 0.025 M), add the chiral ammonium salt catalyst (0.1 equiv).
-
Add the saturated aqueous solution of K₂CO₃ (5.0 equiv), followed by benzyl tosylate (1.5 equiv).
-
Stir the biphasic mixture vigorously at room temperature (298 K).
-
Monitor the reaction progress by TLC or chiral HPLC. The reaction is typically run for 24-36 hours to achieve ~50-55% conversion.[8][9]
-
Upon reaching the desired conversion, quench the reaction by adding water and separate the aqueous and organic layers.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude mixture by silica (B1680970) gel column chromatography to separate the O-benzylated product from the unreacted, enantioenriched BINOL starting material.
-
Determine the enantiomeric ratio (e.r.) or enantiomeric excess (ee) of the recovered starting material and the product using chiral stationary phase HPLC.[8][9]
Comparative Performance Data
The following table summarizes results from various kinetic resolutions to illustrate the impact of substrate and reaction conditions.
| BINOL Substrate | Method | Catalyst/Reagent | Selectivity (s) | Yield (Unreacted SM) | e.r. (Unreacted SM) | Ref |
| Monomethyl BINOL | O-Alkylation | Chiral Ammonium Salt / BnOTs | 35 | 47% | 98:2 | [2] |
| 6'-Nitro-BINOL | O-Alkylation | Chiral Ammonium Salt / BnOTs | 46 | 39% | >99:1 | [1][2] |
| 6,6'-Dibromo BINOL | O-Alkylation | Chiral Ammonium Salt / BnOTs | 34 | 43% | 99:1 | [2][8] |
| 6,6'-Diphenyl BINOL | O-Alkylation | Chiral Ammonium Salt / BnOTs | 39 | - | - | [2] |
| Monoisopropyl BINOL | Silylation | CuCl / (R,R)-Ph-BPE / MePh₂SiH | 12 | - | - | [5][6] |
Visualized Workflows and Logic
Caption: General experimental workflow for the kinetic resolution of BINOL.
Caption: Troubleshooting decision tree for common kinetic resolution issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic Resolution of BINOLs and Biphenols by Atroposelective, Cu–H-Catalyzed Si–O Coupling with Hydrosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up (S)-BINOL Mediated Asymmetric Synthesis
Welcome to the technical support center for the scaling up of (S)-BINOL mediated asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and offer detailed experimental protocols for transitioning (S)-BINOL-catalyzed reactions from the laboratory to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up (S)-BINOL mediated asymmetric reactions?
A1: The main challenges include maintaining high enantioselectivity and yield, ensuring consistent catalyst activity, managing reaction exotherms, and developing effective purification methods for large quantities of product. Issues such as catalyst deactivation, sensitivity to impurities, and mass transfer limitations become more pronounced at a larger scale.
Q2: How does catalyst loading typically change during scale-up?
A2: While the goal is to use the lowest possible catalyst loading for economic reasons, a direct translation of lab-scale catalyst loading to a larger scale may not be effective. On a larger scale, factors like mixing efficiency and potential for localized concentration gradients can necessitate a slight increase in catalyst loading to achieve comparable reaction rates and conversions. However, this should be carefully optimized to balance cost and performance.
Q3: What is the impact of solvent purity on large-scale (S)-BINOL reactions?
A3: Solvent purity is critical. Trace impurities, such as water or other protic species, can deactivate the catalyst, especially when dealing with organometallic reagents often used in conjunction with (S)-BINOL. On a larger scale, the absolute amount of an impurity in a solvent drum can be significant enough to poison the catalyst and stall the reaction. It is crucial to use high-purity, dry solvents for scale-up operations.
Q4: Can (S)-BINOL catalysts be recovered and reused?
A4: In many cases, (S)-BINOL and its derivatives can be recovered after the reaction, which is highly desirable for cost-effective large-scale synthesis. Recovery often involves chromatographic separation or crystallization. The stability of the specific (S)-BINOL catalyst under the reaction and workup conditions will determine the feasibility and efficiency of its recovery and reuse.
Troubleshooting Guide
Issue 1: Drop in Enantioselectivity upon Scale-Up
Q: We are observing a significant decrease in enantiomeric excess (ee) when moving from a 1 g scale to a 1 kg scale. What are the likely causes and how can we address this?
A: A drop in enantioselectivity is a common challenge in scaling up asymmetric catalysis. Several factors can contribute to this issue:
-
Poor Temperature Control: Exothermic reactions can create localized hot spots in large reactors, leading to side reactions or a decrease in the catalyst's stereocontrol.
-
Solution: Implement more efficient reactor cooling systems and use multiple temperature probes to ensure uniform temperature distribution. A slower addition of reagents can also help manage the exotherm.
-
-
Inefficient Mixing: Inadequate mixing can lead to non-uniform concentrations of reactants and catalyst, which can affect the transition state of the reaction and lower the enantioselectivity.
-
Solution: Optimize the stirring rate and impeller design to ensure proper homogenization of the reaction mixture. For heterogeneous mixtures, ensure efficient suspension of all components.
-
-
Changes in Reaction Kinetics: The kinetics of the reaction can be altered upon scale-up due to differences in surface area-to-volume ratios and heat and mass transfer rates.
-
Solution: A careful re-optimization of reaction parameters such as temperature, concentration, and addition rates at the larger scale may be necessary.
-
Issue 2: Slower or Incomplete Reaction Conversion
Q: Our (S)-BINOL catalyzed reaction, which goes to completion in 4 hours at the lab scale, is stalling at 60% conversion after 24 hours at the pilot scale. What could be the problem?
A: Several factors can lead to slower or incomplete conversions on a larger scale:
-
Catalyst Deactivation: As mentioned in the FAQs, impurities in starting materials or solvents can deactivate the catalyst. The larger surface area of the reactor and longer reaction times can also contribute to catalyst degradation.
-
Solution: Ensure all starting materials and solvents are of high purity and rigorously dried. Consider de-gassing solvents to remove dissolved oxygen, which can be detrimental to some catalysts.
-
-
Mass Transfer Limitations: In heterogeneous reactions, the rate of reaction can become limited by the diffusion of reactants to the catalyst surface.
-
Solution: Improve agitation to enhance mass transfer. In some cases, changing the solvent to improve the solubility of the reactants can also be beneficial.
-
-
Insufficient Catalyst Loading: The initial catalyst loading may not be sufficient for the larger volume and potential for minor deactivation pathways.
-
Solution: Experiment with slightly higher catalyst loadings. A cost-benefit analysis will be important to determine the optimal loading for the desired conversion rate.
-
Issue 3: Difficult Product Purification
Q: We are struggling with the purification of our product on a multi-kilogram scale. Column chromatography is not practical, and direct crystallization is giving low yields and purity.
A: Large-scale purification requires different strategies compared to lab-scale experiments:
-
Optimize Crystallization:
-
Solution: Systematically screen for suitable crystallization solvents and anti-solvents. Seeding strategies and controlled cooling profiles are crucial for obtaining good crystal morphology and purity at scale.
-
-
Liquid-Liquid Extraction:
-
Solution: Develop a robust liquid-liquid extraction workup to remove the bulk of impurities and the catalyst before the final purification step. pH adjustments can be used to facilitate the separation of acidic or basic compounds.
-
-
Distillation:
-
Solution: For products that are thermally stable and have a suitable boiling point, distillation can be a highly effective and scalable purification method.[1]
-
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale (S)-BINOL-Mediated Asymmetric Michael Addition [1]
| Parameter | Lab Scale (Hypothetical) | Pilot Scale (31 g Product) |
| Reactant 1 | 2-Cyclopenten-1-one (B42074) (1 mmol) | 2-Cyclopenten-1-one (144 mmol) |
| Reactant 2 | Dimethyl Malonate (1 mmol) | Dimethyl Malonate (144 mmol) |
| Catalyst | GaNa-(S)-BINOL complex | GaNa-(S)-BINOL complex |
| Catalyst Loading | 5 mol % | 5 mol % |
| Solvent | THF | THF |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 24 hours | 46 hours |
| Yield | ~95% | 90% |
| Enantiomeric Excess | >99% ee | 99% ee |
Table 2: Influence of Reaction Parameters on Enantioselectivity in (S)-BINOL Mediated Reactions
| Reaction Type | Catalyst System | Scale | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| Asymmetric Epoxidation | La-(S)-BINOL-Ph₃As=O | Not specified | THF | -20 | 99 | >99 |
| Asymmetric C-H Activation | Ni(II)/(S)-BINOL | Gram-scale | 1,4-dioxane | 100 | High | Excellent |
| Asymmetric Michael Addition | GaNa-(S)-BINOL | 31 g | THF | 24 | 90 | 99 |
| Asymmetric Diels-Alder | (S)-BINOL derived phosphoric acid | Not specified | Toluene | -78 | 95 | 94 |
Experimental Protocols
Detailed Methodology for a Large-Scale Asymmetric Michael Addition[1]
This protocol describes the synthesis of (S)-3-(bis(methoxycarbonyl)methyl)cyclopentan-1-one on a 31 g scale using a GaNa-(S)-BINOL catalyst.
1. Catalyst Preparation (0.05 M GaNa-(S)-BINOL solution):
-
In a nitrogen-filled glovebox, a flame-dried 1 L three-necked round-bottomed flask is charged with gallium(III) chloride (5.0 g, 28.4 mmol).
-
The flask is sealed and placed under a positive pressure of nitrogen.
-
In a separate flame-dried 500 mL round-bottomed flask, (S)-BINOL (8.14 g, 28.4 mmol) is dissolved in THF (250 mL).
-
Sodium tert-butoxide (2.73 g, 28.4 mmol) is dissolved in THF (250 mL) in another flask.
-
The sodium tert-butoxide solution is transferred via cannula to the stirring (S)-BINOL solution over approximately 30 minutes. The mixture is stirred for an additional 30 minutes.
-
This resulting solution is then transferred via cannula to the stirred gallium(III) chloride solution over approximately 45 minutes. The mixture is stirred at room temperature for 2 hours.
2. Asymmetric Michael Addition:
-
To the freshly prepared catalyst solution, dimethyl malonate (16.5 mL, 144 mmol) is added in one portion, followed by 2-cyclopenten-1-one (12.0 mL, 144 mmol) in one portion.
-
The reaction mixture is stirred at room temperature (24 °C) for 46 hours.
3. Work-up and Purification:
-
The reaction mixture is transferred to a 2 L Erlenmeyer flask, and 1 M aqueous HCl (900 mL) is added over ~5 minutes with stirring.
-
The mixture is transferred to a 4 L separatory funnel and extracted with ethyl acetate (B1210297) (3 x 600 mL).
-
The combined organic phases are washed with saturated aqueous sodium bicarbonate (400 mL) and then brine (400 mL).
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated on a rotary evaporator.
-
The crude product is purified by distillation under reduced pressure (180 °C oil bath, 0.3 mmHg) to yield the final product as a colorless oil (27.7 g, 90% yield, 99% ee).
Visualizations
Caption: Experimental workflow for a large-scale (S)-BINOL mediated asymmetric Michael addition.
Caption: Troubleshooting logic for scaling up (S)-BINOL mediated asymmetric synthesis.
References
Validation & Comparative
A Head-to-Head Battle for Chiral Purity: UPC² vs. HPLC in BINOL Enantiomer Separation
For researchers, scientists, and drug development professionals navigating the exacting world of chiral separations, the choice of analytical technique is paramount. This guide provides a comprehensive comparison of Ultra-Performance Convergence Chromatography (UPC²) and High-Performance Liquid Chromatography (HPLC) for the challenging task of separating 1,1'-bi-2-naphthol (B31242) (BINOL) enantiomers, a cornerstone of asymmetric synthesis.
The precise separation of enantiomers is a critical step in the development of stereoisomeric drugs to comply with stringent FDA mandates.[1] This comparison leverages experimental data to objectively assess the performance of both UPC² and HPLC, offering a clear verdict on efficiency, speed, and cost-effectiveness.
Executive Summary: UPC² Demonstrates Decisive Advantages
Experimental data reveals that UPC² technology offers a significant leap forward in the chiral separation of BINOL. Compared to traditional normal-phase HPLC, UPC² is not only substantially faster—by a factor of nine—but also delivers superior peak symmetry and resolution.[1][2] Furthermore, the utilization of compressed CO2 as the primary mobile phase in UPC² leads to a dramatic reduction in organic solvent consumption, translating to considerable cost savings and a greener analytical footprint.[1]
Performance Data: A Quantitative Comparison
The following table summarizes the key performance metrics from a comparative study of BINOL enantiomer separation using normal-phase HPLC and UPC².
| Performance Metric | Normal-Phase HPLC | UPC² | Advantage |
| Elution Time (2nd Peak) | 18 min | 2 min | 9x Faster[1] |
| Resolution (USP) | 1.73 | 2.61 | Higher Resolution[1] |
| Peak Tailing Factors (USP) | 1.33, 2.18 | 1.03, 1.03 | More Symmetrical Peaks[1][2] |
| Solvent Consumption per Analysis | 35.28 mL Hexane (B92381) + 0.72 mL Isopropanol | 2 mL Methanol | Significantly Lower[1] |
| Estimated Cost per Analysis | $2.85 | $0.08 | 35x Cheaper[1] |
The Underlying Technology: Why UPC² Excels
Ultra-Performance Convergence Chromatography (UPC²) is a novel separation technique that leverages the principles of normal-phase chromatography with the ease-of-use of reversed-phase LC. By employing compressed CO2 as the primary mobile phase, UPC² capitalizes on the high diffusivity and low viscosity of supercritical fluids.[1][2] This results in:
-
Reduced Peak Dispersion: The high diffusivity of the mobile phase minimizes mass transfer resistance between the mobile and stationary phases, leading to sharper, more symmetrical peaks.[1][2]
-
Higher Optimal Flow Rates: The low viscosity allows for faster flow rates without generating excessive backpressure, dramatically reducing analysis times.[2]
-
Minimized Band Broadening: The significantly reduced system volume in UPC² systems minimizes extra-column band broadening, further enhancing peak sharpness and resolution.[1][2]
In contrast, traditional normal-phase HPLC relies on organic solvents like hexane and isopropanol, which are more viscous and have lower diffusivity, leading to longer run times and broader peaks.[1][2]
Experimental Protocols
Detailed methodologies for the comparative separation of BINOL enantiomers are provided below.
Normal-Phase HPLC Method
-
System: HPLC system
-
Column: Chiral stationary phase column suitable for normal-phase chromatography
-
Mobile Phase: Hexane:Isopropanol = 98:2[2]
-
Flow Rate: 2 mL/min[2]
-
Detection: UV
UPC² Method
-
Column: Chiral stationary phase column compatible with UPC²
-
Flow Rate: 4 mL/min[2]
-
Back Pressure: 1740 psi[3]
-
Temperature: 40 °C[3]
-
Detection: UV
Experimental Workflow for Chiral Separation
The following diagram illustrates the general workflow for chiral separation using either HPLC or UPC².
Caption: A generalized workflow for the chiral separation of BINOL enantiomers.
Conclusion: A Clear Choice for Modern Chiral Analysis
For the chiral separation of BINOL enantiomers, UPC² emerges as a superior technology to traditional normal-phase HPLC. Its ability to deliver faster analysis times, improved resolution, and enhanced peak symmetry, all while significantly reducing solvent consumption and operational costs, makes it an invaluable tool for researchers and professionals in drug development and other fields requiring high-fidelity chiral separations.[1][2] The adoption of UPC² can lead to increased laboratory throughput, more reliable data, and a more sustainable analytical practice.
References
Validating Computational Models for (S)-BINOL Catalyzed Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. (S)-BINOL and its derivatives have emerged as powerful chiral catalysts and ligands for a wide range of asymmetric transformations.[1] Predicting the enantioselectivity of these reactions through computational modeling is a rapidly advancing field that promises to accelerate catalyst design and reaction optimization. This guide provides an objective comparison of the performance of various computational models against experimental data for (S)-BINOL catalyzed reactions, offering a resource for researchers to select the most appropriate modeling approach for their needs.
Performance of Computational Models: A Comparative Overview
The prediction of enantioselectivity in (S)-BINOL catalyzed reactions primarily relies on two classes of computational methods: mechanism-based quantum mechanics (QM) and molecular mechanics (MM) approaches, and data-driven machine learning (ML) models. Each approach presents distinct advantages and limitations in terms of accuracy, computational cost, and predictive power.
Mechanism-Based Approaches: The Power of First Principles
Density Functional Theory (DFT) is a widely used QM method to investigate the reaction mechanisms and origins of enantioselectivity in (S)-BINOL catalyzed reactions.[2][3][4] By calculating the energies of the transition states leading to the (R) and (S) enantiomers, the enantiomeric excess (e.e.) can be predicted. The accuracy of DFT calculations is highly dependent on the chosen functional and basis set.
A study on the Friedel-Crafts reaction of indoles with imines catalyzed by a (S)-BINOL-phosphoric acid derivative demonstrated that DFT calculations can be in excellent agreement with experimental enantioselectivities.[2][4] The choice of functional, such as B3LYP or M06-2X, and a suitable basis set like 6-31G** are crucial for obtaining reliable results. Another investigation into a chiral-phosphoric-acid-catalyzed enantioselective Friedel-Crafts reaction of indole (B1671886) with nitroalkene highlighted that the enantioselectivity was primarily governed by steric effects between the 3,3'-substituents of the BINOL catalyst and the indole ring, a factor that can be effectively modeled with DFT.[3]
| Computational Method | Key Performance Metric | Reported Value | (S)-BINOL Catalyzed Reaction | Reference |
| DFT (B3LYP/6-31G) | Predicted e.e. vs. Experimental e.e. | Excellent Agreement | Friedel-Crafts reaction of indole with N-acyl/tosylimines | [2][4] |
| DFT (unspecified) | Predicted e.e. vs. Experimental e.e. | High enantioselectivities (up to 91% e.e.) | Friedel-Crafts reaction of indole with nitroalkene | [3] |
| ONIOM(B3LYP/6-31G:UFF) | Qualitative model development | Identification of key steric features for enantioselectivity | Generic imine reactions | [5] |
Data-Driven Approaches: The Rise of Machine Learning
Machine learning (ML) has emerged as a powerful alternative for predicting enantioselectivity, often with significantly lower computational cost compared to DFT.[6][7] These models are trained on existing experimental or computational data to learn the complex relationship between catalyst structure, substrate, and stereochemical outcome.
One study demonstrated a machine learning model capable of predicting the activation energy of a reaction with a mean absolute error (MAE) as low as 0.25 kcal/mol compared to DFT calculations, which translates to a highly accurate prediction of the enantiomeric excess.[7] Another chemoinformatic workflow leveraging ML for the optimization of a (S)-BINOL-phosphoric acid catalyzed thiol addition to N-acyl imines reported a test set MAE of 0.28 kcal/mol, which is often lower than the expected error for DFT calculations themselves.[6] More recent advancements using deep learning on catalytic asymmetric β-C(sp3)–H activation reactions have shown the ability to guide the discovery of new reactions with experimental validation.[8]
| Computational Method | Key Performance Metric | Reported Value | (S)-BINOL Catalyzed Reaction | Reference |
| Machine Learning (QML) | Mean Absolute Error (MAE) in ΔE‡ | 0.25 kcal/mol (vs. DFT) | Organocatalyzed propargylation | [7] |
| Machine Learning | Mean Absolute Error (MAE) in ΔΔG‡ | 0.28 kcal/mol (vs. DFT) | Thiol addition to N-acyl imines | [6] |
| Deep Learning | Predictive and explorative capabilities | Excellent agreement with experimental validation | Asymmetric β-C(sp3)–H activation | [8] |
Experimental Protocols for Model Validation
The validation of any computational model hinges on the availability of high-quality experimental data. The following protocols outline the general procedures for conducting (S)-BINOL catalyzed reactions and determining the enantiomeric excess of the products, which are essential for benchmarking the predictive accuracy of computational models.
General Procedure for a (S)-BINOL Catalyzed Asymmetric Reaction
-
Catalyst Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the (S)-BINOL-derived catalyst (typically 1-10 mol%) is dissolved in a suitable anhydrous solvent (e.g., toluene, dichloromethane).
-
Reaction Setup: The solution is brought to the desired reaction temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Substrate Addition: The prochiral substrate and the reagent are added sequentially to the catalyst solution. The reaction mixture is stirred for the time determined by reaction monitoring (e.g., by Thin Layer Chromatography or LC-MS).
-
Work-up: Upon completion, the reaction is quenched with an appropriate reagent (e.g., saturated aqueous ammonium (B1175870) chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral product.
Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: A small sample of the purified product is dissolved in a suitable solvent (e.g., HPLC-grade isopropanol (B130326) or hexane) to a concentration of approximately 1 mg/mL.
-
HPLC Analysis: The sample is injected onto a chiral stationary phase (CSP) column (e.g., Daicel Chiralcel™ series).
-
Elution: The enantiomers are separated using an isocratic mobile phase, which is a mixture of solvents like hexane (B92381) and isopropanol, at a constant flow rate.
-
Detection: The elution of the enantiomers is monitored using a UV detector at a wavelength where the product absorbs.
-
Calculation of Enantiomeric Excess (e.e.): The peak areas for the two enantiomers are integrated. The e.e. is calculated using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
Visualizing the Validation Workflow
The process of validating computational models for (S)-BINOL catalyzed reactions can be visualized as an iterative cycle, where computational predictions guide experimental work, and experimental results, in turn, refine the computational models.
References
- 1. mdpi.com [mdpi.com]
- 2. DFT study on the factors determining the enantioselectivity of Friedel-Crafts reactions of indole with N-acyl and N-tosylimines catalyzed by BINOL-phosphoric acid derivatives. | Semantic Scholar [semanticscholar.org]
- 3. DFT study of chiral-phosphoric-acid-catalyzed enantioselective Friedel-Crafts reaction of indole with nitroalkene: bifunctionality and substituent effect of phosphoric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DFT study on the factors determining the enantioselectivity of Friedel-Crafts reactions of indole with N-acyl and N-tosylimines catalyzed by BINOL-phosphoric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Reaction-based machine learning representations for predicting the enantioselectivity of organocatalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Molecular Machine Learning Approach to Enantioselective C–H Bond Activation Reactions: From Generative AI to Experimental Validation - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of (S)-BINOL for Researchers and Drug Development Professionals
An objective analysis of prominent synthetic routes to (S)-1,1'-bi-2-naphthol ((S)-BINOL), a cornerstone of asymmetric synthesis, is presented. This guide provides a comparative assessment of key performance indicators, detailed experimental protocols, and visual workflows for metal-catalyzed oxidative coupling and enzymatic resolution methods, empowering researchers to select the most suitable strategy for their specific needs.
(S)-BINOL and its derivatives are indispensable chiral ligands and catalysts in a myriad of asymmetric transformations, making their efficient and enantioselective synthesis a critical aspect of modern organic chemistry and drug development. This comparison focuses on the most prevalent and effective strategies for obtaining enantiopure (S)-BINOL: metal-catalyzed asymmetric oxidative coupling of 2-naphthol (B1666908) and enzymatic kinetic resolution of racemic BINOL.
Performance Comparison of (S)-BINOL Synthesis Routes
The selection of a synthetic route to (S)-BINOL is often a trade-off between yield, enantioselectivity, reaction time, and the cost and toxicity of reagents. The following table summarizes the performance of various prominent methods.
| Synthesis Route | Catalyst System | Yield (%) | Enantiomeric Excess (e.e., %) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Cu-Catalyzed Oxidative Coupling | CuBr / Chiral Spirocyclic Pyrrolidine Oxazoline Ligand | up to 87 | up to 99 | Not Specified | Room Temp. | High enantioselectivity, mild conditions.[1] | Ligand synthesis can be complex. |
| Fe-Catalyzed Oxidative Coupling | Fe(ClO₄)₂ / (1R,2R)-N¹,N²-di(quinolin-8-yl)cyclohexane-1,2-diamine (BQCN) | up to 99 | up to 81 | Not Specified | Not Specified | Excellent yields, uses an earth-abundant metal.[2] | Moderate enantioselectivity compared to other methods. |
| V-Catalyzed Oxidative Coupling | VOSO₄ / Schiff base from (S)-tert-leucine and 3,3'-formyl-(R)-BINOL | 46 - 76 | up to 91 | Not Specified | Not Specified | Good yields and high enantioselectivity.[1][2] | Catalyst preparation involves multiple steps. |
| Enzymatic Kinetic Resolution | Cholesterol Esterase (from bovine pancreatic acetone (B3395972) powder) | up to 66 (for S-enantiomer) | >99 | Not Specified | Not Specified | Exceptional enantioselectivity, environmentally benign.[2] | Theoretical maximum yield is 50% for the desired enantiomer. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation.
Iron-Catalyzed Asymmetric Aerobic Oxidative Coupling of 2-Naphthols
This protocol is adapted from the work of Liu et al. and utilizes an in-situ generated iron complex.[2]
Materials:
-
2-Naphthol
-
Fe(ClO₄)₂
-
(1R,2R)-N¹,N²-di(quinolin-8-yl)cyclohexane-1,2-diamine (BQCN)
-
Solvent (e.g., Dichloromethane)
-
Air (as oxidant)
Procedure:
-
To a reaction vessel, add 2-naphthol and the chiral ligand BQCN.
-
Dissolve the solids in the chosen solvent under an air atmosphere.
-
Add the iron(II) perchlorate (B79767) salt to the solution to generate the catalyst in situ.
-
Stir the reaction mixture at the specified temperature until completion (monitored by TLC or HPLC).
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
Vanadium-Catalyzed Asymmetric Oxidative Coupling of 2-Naphthol
This procedure is based on the method developed by Takizawa's group.[1][2]
Materials:
-
2-Naphthol
-
VOSO₄
-
Chiral Schiff base ligand (prepared from (S)-tert-leucine and 3,3'-formyl-(R)-BINOL)
-
Solvent (e.g., Toluene)
-
Air (as oxidant)
Procedure:
-
In a reaction flask, dissolve the chiral Schiff base ligand and VOSO₄ in the solvent to form the catalyst complex.
-
Add 2-naphthol to the catalyst solution.
-
Stir the reaction mixture under an air atmosphere at the designated temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, work up the mixture and purify the (S)-BINOL product by column chromatography or recrystallization.
Enzymatic Kinetic Resolution of Racemic BINOL
This protocol is a general method based on the work of Kazlauskas, utilizing a commercially available enzyme.[2]
Materials:
-
Racemic 1,1'-bi-2-naphthol (B31242) (rac-BINOL)
-
Acyl donor (e.g., vinyl acetate)
-
Cholesterol esterase (or other suitable lipase)
-
Organic solvent (e.g., Toluene)
-
Buffer solution
Procedure:
-
Dissolve racemic BINOL in the organic solvent.
-
Add the acyl donor to the solution.
-
Introduce the lipase (B570770) (e.g., cholesterol esterase) to initiate the enantioselective acylation. The enzyme will preferentially acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.
-
Stir the mixture at a controlled temperature and monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining (S)-BINOL.
-
Once the desired conversion and e.e. are reached, stop the reaction by filtering off the enzyme.
-
Separate the unreacted (S)-BINOL from the acylated (R)-BINOL derivative by column chromatography. The (R)-ester can be hydrolyzed back to (R)-BINOL if desired.
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each synthetic route.
Caption: Workflow for Fe-Catalyzed Asymmetric Oxidative Coupling.
Caption: Workflow for V-Catalyzed Asymmetric Oxidative Coupling.
Caption: Workflow for Enzymatic Kinetic Resolution of Racemic BINOL.
References
literature review of (S)-1,1'-Bi-2,2'-naphthol applications in catalysis
(S)-1,1'-Bi-2,2'-naphthol, commonly known as (S)-BINOL, is a cornerstone of asymmetric catalysis.[1] Its C₂-symmetric, axially chiral structure has made it an indispensable ligand for a vast array of enantioselective transformations.[2] This guide provides a comparative overview of (S)-BINOL's applications, presenting its performance against alternative catalytic systems with supporting data and experimental protocols for researchers, scientists, and drug development professionals.
Asymmetric Carbon-Carbon Bond Formation
(S)-BINOL and its derivatives are extensively used to create stereogenic centers during C-C bond formation, a critical step in the synthesis of complex chiral molecules.[3]
The conjugate addition of nucleophiles to α,β-unsaturated compounds is a powerful tool in organic synthesis. (S)-BINOL-based catalysts, particularly those involving metal complexes, have shown high efficacy. A notable example is the GaNa-(S)-BINOL complex developed by Shibasaki for the asymmetric Michael addition of malonates to cyclopentenone.
Performance Comparison: Asymmetric Michael Addition to Cyclopent-2-en-1-one
| Catalyst / Ligand | Nucleophile | Yield (%) | ee (%) | Reference |
| GaNa-(S)-BINOL | Di-tert-butyl malonate | 90 | 99 | [4] |
| CuCl₂ / (-)-Sparteine | Varies | Moderate (e.g., 41) | Moderate (e.g., 32) | [5] |
| ZnEt₂ / (S)-3,3'-Me₂S-BINOL | Chalcone | 85 | 72 | [5] |
Experimental Protocol: GaNa-(S)-BINOL Catalyzed Michael Addition [4]
-
Catalyst Preparation: A solution of sodium tert-butoxide (2.73 g, 28.4 mmol) in THF (100 mL) is added via cannula to a solution of (S)-BINOL (8.14 g, 28.4 mmol) in THF (100 mL) at room temperature. This mixture is then transferred via cannula to a flask containing gallium(III) chloride (5.0 g, 28.4 mmol) in THF (100 mL) at 0 °C. The resulting suspension is stirred for 1 hour at 0 °C and then allowed to settle for at least 3 hours, yielding a 0.05 M solution of the active GaNa-(S)-BINOL catalyst.
-
Michael Addition: To the prepared catalyst solution (568 mL, 28.4 mmol) at 0 °C, di-tert-butyl malonate (74.4 mL, 312 mmol) is added, followed by cyclopent-2-en-1-one (24.0 mL, 284 mmol). The reaction mixture is stirred at 0 °C for 24 hours.
-
Workup and Purification: The reaction is quenched with 1 M HCl (300 mL). The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 200 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from hexanes to afford the Michael adduct (S)-3-(1,3-di-tert-butoxy-1,3-dioxopropan-2-yl)cyclopentan-1-one in 90% yield and 99% enantiomeric excess.
The addition of aryl groups to aldehydes is fundamental for synthesizing diarylmethanols, which are prevalent in pharmaceuticals. (S)-BINOL derivatives, particularly H₈-BINOL in complex with titanium, have demonstrated superior performance compared to the parent BINOL ligand.[6] The increased flexibility of the H₈-BINOL backbone is thought to allow for a more favorable transition state, leading to higher enantioselectivity.[6]
Performance Comparison: Ti-Catalyzed Arylation of Benzaldehyde
| Ligand | Aryl Source | Yield (%) | ee (%) | Reference |
| (R)-H₈-BINOL | Ph-Al reagent | 91 | 90 | [6] |
| Modified (S)-BINOL derivatives | Ph-Al reagent | - | Lower than H₈-BINOL | [6] |
| (S)-BINOL-based Phosphoric Acid | Varies | - | - | [6] |
Experimental Protocol: Ti-(R)-H₈-BINOL Catalyzed Phenylation of Pyridyl Aldehyde [6]
-
Catalyst System: The titanium(IV) catalyst system is prepared in situ from (R)-H₈-BINOL and Ti(OⁱPr)₄.
-
Reaction: To a solution of the pyridyl aluminum reagent and the aldehyde precursor in a THF/hexane solvent mixture, the (R)-H₈-BINOL-Ti(OⁱPr)₄ catalyst is added. TMEDA is used as an additive to prevent racemization.
-
Conditions: The reaction is carried out under mild conditions.
-
Outcome: The protocol yields pyridyl-containing diarylmethanols with up to 98% enantiomeric excess.
Asymmetric Oxidative Coupling
The synthesis of BINOL itself can be achieved via the asymmetric oxidative coupling of 2-naphthol. This reaction is a benchmark for the development of new chiral catalysts. Various metal complexes have been employed, with copper, iron, and vanadium systems showing particular promise.
Performance Comparison: Asymmetric Oxidative Coupling of 2-Naphthol
| Catalyst / Ligand | Yield (%) | ee (%) | Reference |
| CuI / (S)-BINOL-Picolinic Acid Ligand | up to 89 | up to 96 | [7][8] |
| Fe(ClO₄)₂ / BQCN Ligand | up to 99 | up to 81 | [7][8] |
| VOSO₄ / Schiff Base Ligand | 46 - 76 | up to 91 | [7] |
| (aqua)ruthenium(salen) complex | 55 - 85 | up to 94 | [8] |
Alternative and Modified Ligands
While (S)-BINOL is a highly effective ligand, research continues into modified structures and alternative scaffolds to further improve catalytic performance.
-
H₈-BINOL: As mentioned, the partially hydrogenated H₈-BINOL often provides superior enantioselectivity due to its increased structural flexibility.[3][6] It has found broad application in C-C and C-heteroatom bond formations.[6]
-
BINOL-derived Phosphoric Acids (BPAs): These Brønsted acids are powerful organocatalysts derived from BINOL.[7] They are particularly effective in reactions involving imines, such as the Biginelli reaction, affording products with high yields and enantioselectivities (e.g., up to 97% ee).[6]
-
TADDOLs: α,α,α′,α′-Tetraaryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanols (TADDOLs) are another class of C₂-symmetric diol ligands. While both are effective, their performance is substrate and reaction-dependent. In some Suzuki cross-couplings, TADDOL-derived phosphonites have been shown to confer significantly improved enantioselectivities where BINOL-based ligands performed poorly.[9]
-
Salen Ligands: Salen-metal complexes are competitive in certain reactions, such as the oxidative coupling of 2-naphthols, where an (aqua)ruthenium(salen) catalyst has been reported to yield BINOLs with up to 94% ee.[8]
The choice between (S)-BINOL and its alternatives is dictated by the specific transformation, the nature of the substrate, and the desired outcome. While (S)-BINOL provides a robust and often highly selective starting point, derivatives like H₈-BINOL or entirely different ligand classes like TADDOLs and Salens offer valuable alternatives that may provide superior results in specific contexts.
References
- 1. nbinno.com [nbinno.com]
- 2. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in the Asymmetric Synthesis of BINOL Derivatives [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. books.rsc.org [books.rsc.org]
Safety Operating Guide
Proper Disposal of (S)-1,1'-Bi-2,2'-naphthol: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (S)-1,1'-Bi-2,2'-naphthol (also known as (S)-BINOL), a chiral ligand frequently used in asymmetric synthesis. Adherence to these procedures is crucial for regulatory compliance and safe laboratory operations.
Immediate Safety Precautions
Before handling this compound for disposal, it is essential to wear the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Eye Protection: Chemical safety goggles or a face shield conforming to approved standards such as EN166 (EU) or NIOSH (US) should be worn.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) inspected prior to use.[1] Contaminated gloves must be disposed of in accordance with good laboratory practices and applicable laws.[1]
-
Body Protection: A lab coat or impervious clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator or equivalent.[2]
Core Disposal Principle: Hazardous Waste Management
This compound is classified as hazardous and, in some contexts, very toxic to aquatic organisms.[3] Therefore, it must be disposed of as hazardous waste.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.[2][5] The primary and mandated method for disposal is through a licensed professional waste disposal service.[1][2][6]
Quantitative Hazard and Transportation Data
To facilitate proper handling by waste management professionals, key quantitative data for this compound and its related compounds are summarized below.
| Parameter | Value | Reference Compound |
| UN Number | 3077 or 2811 | 2-Naphthol or (S)-BINOL[1][5][7] |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (2-Naphthol) or TOXIC SOLID, ORGANIC, N.O.S. ((S)-1,1'-Bi-2-naphthol) | 2-Naphthol or (S)-BINOL[1][5][7] |
| Transport Hazard Class | 9 or 6.1 | 2-Naphthol or (S)-BINOL[1][5][7] |
| Packaging Group | III | (S)-BINOL[1] |
| Aquatic Toxicity (LC₅₀) | 3.56 mg/l (96 hours) | 2-Naphthol (Pimephales promelas)[5] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Clearly identify waste containing this compound.
-
Segregate this waste from other chemical streams to prevent cross-contamination and unintended reactions.[6][8] Keep it separate from incompatible materials such as strong oxidizing agents.[2]
2. Collection and Storage:
-
Collect waste this compound in its original container or a compatible, designated, and leak-proof container that can be tightly sealed.[1][6]
-
The container must be clearly labeled, identifying the contents as "this compound Waste" and displaying the relevant hazard pictograms.[3][8]
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area away from heat and ignition sources.[2][9]
3. Arranging Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for collection.[1][2]
-
Provide the disposal company with an accurate inventory of the waste and a copy of the Safety Data Sheet (SDS).[6]
-
Maintain detailed records of the waste inventory, collection dates, and all documentation provided by the disposal service, such as waste manifests.[6]
4. Handling Contaminated Materials and Empty Containers:
-
Any materials contaminated with this compound, such as gloves, absorbent pads, or weighing paper, must be disposed of as hazardous waste in the same manner as the chemical itself.[2]
-
An empty container that held this compound must be handled as hazardous waste.[4][10] To be considered "empty" by regulatory standards, it may require triple-rinsing with a suitable solvent.[11][12] The rinsate must be collected and disposed of as hazardous waste.[11][12] After proper decontamination, remove or deface the label before recycling or disposal as non-hazardous waste, per institutional policy.[8][11]
Integration into Experimental Protocols
To ensure seamless and safe waste management, disposal planning should be an integral part of the experimental design. Every experimental protocol involving this compound should include a dedicated section detailing the specific procedures for collecting, segregating, and storing the waste generated during the experiment, referencing the guidelines outlined above.[2]
Disposal Workflow
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. lobachemie.com [lobachemie.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
